molecular formula C15H16N2O2 B1183127 2-propoxy-N-(2-pyridinyl)benzamide

2-propoxy-N-(2-pyridinyl)benzamide

Katalognummer: B1183127
Molekulargewicht: 256.305
InChI-Schlüssel: UWXAXEDFFRMTIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Propoxy-N-(2-pyridinyl)benzamide is a research chemical belonging to the class of N-(pyridin-2-yl)benzamide compounds . This structural class has demonstrated significant research value in medicinal chemistry and pharmacology, particularly as a scaffold for developing subtype-selective ligands for neuronal nicotinic acetylcholine receptors (nAChRs) . nAChRs are ligand-gated ion channels that mediate critical physiological processes such as cognition, arousal, anxiety, and pain processing, and their dysregulation is implicated in various disorders including Alzheimer's disease, Parkinson's disease, and addiction . The core N-(pyridin-2-yl)benzamide structure has been utilized in the discovery of negative allosteric modulators (NAMs) that act on novel allosteric sites on nAChRs, such as the 'β subunit site,' which offers a pathway for developing compounds with selectivity for specific nAChR subtypes like α4β2 over α3β4 . Furthermore, structurally similar benzamide analogs have been investigated for their potential in oncology research, particularly as high-affinity ligands for sigma (σ) receptors, which are overexpressed in a variety of human solid tumors . This makes benzamide derivatives candidates for development as tumor-imaging agents. The propoxy substitution pattern on the benzamide ring is a feature of interest in structure-activity relationship (SAR) studies aimed at optimizing pharmacological properties, lipophilicity, and binding affinity . This product is intended for research purposes only, strictly within laboratory settings. It is not for diagnostic, therapeutic, or personal use.

Eigenschaften

Molekularformel

C15H16N2O2

Molekulargewicht

256.305

IUPAC-Name

2-propoxy-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C15H16N2O2/c1-2-11-19-13-8-4-3-7-12(13)15(18)17-14-9-5-6-10-16-14/h3-10H,2,11H2,1H3,(H,16,17,18)

InChI-Schlüssel

UWXAXEDFFRMTIJ-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC=CC=N2

Herkunft des Produkts

United States
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-propoxy-N-(2-pyridinyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides a comprehensive and scientifically-grounded overview of the synthesis of 2-propoxy-N-(2-pyridinyl)benzamide, a molecule of interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of procedural steps to offer an in-depth analysis of the strategic chemical decisions and mechanistic principles that underpin its efficient synthesis. We present a robust two-stage synthetic strategy, beginning with the preparation of the key intermediate, 2-propoxybenzoic acid, via a Williamson ether synthesis. Subsequently, we explore and contrast two primary methodologies for the critical amide bond formation: the classic acyl chloride activation route and the modern, milder approach using peptide coupling reagents. Each stage is accompanied by detailed, field-tested experimental protocols, causality-driven explanations, and quantitative data to ensure reproducibility and scalability. This guide is intended for researchers, chemists, and drug development professionals seeking a definitive resource for the preparation of this and structurally related benzamide compounds.

Introduction: Chemical Identity and Significance

Overview of 2-propoxy-N-(2-pyridinyl)benzamide

2-propoxy-N-(2-pyridinyl)benzamide is an aromatic amide derivative characterized by a 2-propoxybenzoyl group linked to a 2-aminopyridine moiety. The amide bond, a cornerstone of biological systems and pharmaceutical compounds, confers significant stability and specific conformational properties to the molecule. Its structure presents multiple sites for hydrogen bonding and potential metal coordination, making it a valuable scaffold in various chemical applications.

Table 1: Physicochemical Properties of 2-propoxy-N-(2-pyridinyl)benzamide

PropertyValue
Molecular Formula C₁₅H₁₆N₂O₂
Molecular Weight 256.30 g/mol
Appearance Expected to be an off-white to pale yellow solid
Solubility Expected to be soluble in organic solvents like DCM, THF, DMF
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Scientific and Industrial Relevance

The N-aryl benzamide motif is prevalent in a vast array of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] Specifically, N-(pyridin-2-yl)benzamide derivatives have been investigated for their potential as antileishmanial agents and their utility in coordination chemistry.[3][4] The synthesis of this class of compounds is a frequent and fundamentally important reaction in medicinal chemistry, enabling the generation of novel molecular entities for drug discovery pipelines.[5] This guide provides the foundational chemistry required to access this important molecular framework.

Synthetic Strategy: A Retrosynthetic Approach

The synthesis of 2-propoxy-N-(2-pyridinyl)benzamide is most logically approached by disconnecting the stable amide bond. This retrosynthetic analysis reveals two primary building blocks: 2-propoxybenzoic acid and 2-aminopyridine. 2-aminopyridine is a commercially available reagent, focusing our synthetic effort on the preparation of the substituted benzoic acid intermediate.

The forward synthesis, therefore, is designed as a two-stage process:

  • Stage 1: Etherification. Synthesis of 2-propoxybenzoic acid from a readily available precursor, salicylic acid (2-hydroxybenzoic acid).

  • Stage 2: Amidation. Coupling of 2-propoxybenzoic acid with 2-aminopyridine to form the target amide.

G target 2-propoxy-N-(2-pyridinyl)benzamide disconnection Amide Bond Disconnection target->disconnection intermediates 2-propoxybenzoic acid + 2-aminopyridine disconnection->intermediates ether_disconnection Ether Bond Disconnection intermediates->ether_disconnection precursors Salicylic acid + Propyl Halide ether_disconnection->precursors

Figure 1: Retrosynthetic analysis of the target molecule.

Stage 1: Synthesis of 2-Propoxybenzoic Acid

The key intermediate, 2-propoxybenzoic acid, is an aromatic carboxylic acid that serves as a versatile building block.[6][7] It can be efficiently prepared from salicylic acid.

Mechanistic Rationale: Williamson Ether Synthesis

The conversion of the phenolic hydroxyl group of salicylic acid to a propoxy ether is a classic Williamson ether synthesis. This reaction proceeds via an Sₙ2 mechanism.

  • Deprotonation: A base, such as potassium carbonate (K₂CO₃), deprotonates the acidic phenolic hydroxyl group of salicylic acid to form a more nucleophilic phenoxide ion. K₂CO₃ is an ideal choice as it is inexpensive, easy to handle, and sufficiently basic to deprotonate the phenol without hydrolyzing the ester or causing other side reactions.

  • Nucleophilic Attack: The resulting phenoxide anion acts as a nucleophile, attacking the electrophilic carbon of a propyl halide (e.g., 1-bromopropane). This attack displaces the bromide leaving group, forming the C-O ether bond.

  • Acidification: The initial product is the potassium salt of 2-propoxybenzoic acid. A subsequent acidification step with a strong acid like HCl is necessary to protonate the carboxylate and yield the final carboxylic acid product.

Detailed Experimental Protocol

Materials:

  • Salicylic acid (2-hydroxybenzoic acid)

  • 1-Bromopropane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone or Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add salicylic acid (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and a suitable solvent such as acetone or DMF.

  • Add 1-bromopropane (1.2 eq.) to the suspension.

  • Heat the reaction mixture to reflux (for acetone, ~56°C; for DMF, a lower temperature of ~60-70°C is sufficient) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in water and acidify to pH ~2 with concentrated HCl. A white precipitate of 2-propoxybenzoic acid will form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • For further purification, the crude product can be recrystallized from an ethanol/water mixture. Dry the purified product under vacuum.

Table 2: Representative Data for 2-Propoxybenzoic Acid Synthesis

ParameterValue
Starting Material Salicylic Acid (10.0 g)
Typical Yield 11.5 - 12.3 g (85-91%)
Purity (by NMR) >98%
Melting Point 47-49 °C

Stage 2: Amide Bond Formation

The formation of the amide bond is the crucial step in this synthesis. This transformation requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[5] We present two robust, widely-used methods.

Method A: The Acyl Chloride Pathway

This traditional, two-step, one-pot method involves converting the carboxylic acid into a highly reactive acyl chloride intermediate, which then readily reacts with the amine.

4.1.1 Mechanistic Causality Thionyl chloride (SOCl₂) is an excellent reagent for this conversion.[8][9] It reacts with the carboxylic acid to form 2-propoxybenzoyl chloride. The key advantage of SOCl₂ is that the byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, driving the reaction to completion.[10] The subsequent addition of 2-aminopyridine, a nucleophile, to the acyl chloride results in a rapid nucleophilic acyl substitution to form the thermodynamically stable amide bond. A non-nucleophilic base like triethylamine (TEA) or pyridine is often added to scavenge the HCl produced in the second step.

4.1.2 Workflow and Protocol

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation A 2-Propoxybenzoic Acid B Add SOCl₂ (neat or in DCM) A->B C Heat to Reflux B->C D 2-Propoxybenzoyl Chloride (Intermediate) C->D E Cool to 0 °C D->E F Add 2-Aminopyridine + Base (e.g., TEA) E->F G Stir at RT F->G H Final Product G->H

Figure 2: Workflow for the Acyl Chloride amidation method.

Detailed Experimental Protocol:

  • Place 2-propoxybenzoic acid (1.0 eq.) in a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add thionyl chloride (SOCl₂, 2.0 eq.) either neat or in an anhydrous solvent like dichloromethane (DCM). A catalytic amount of DMF can be added to accelerate the reaction.

  • Heat the mixture to reflux for 2-4 hours. The reaction is complete when gas evolution ceases.

  • Remove the excess SOCl₂ by distillation or under reduced pressure (co-evaporating with toluene can aid removal).

  • Dissolve the resulting crude 2-propoxybenzoyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve 2-aminopyridine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Slowly add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water or a saturated solution of sodium bicarbonate.

  • Separate the organic layer, wash sequentially with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Method B: The Coupling Reagent Pathway

This method facilitates direct amide bond formation in a single step under mild conditions, making it a preferred choice in modern medicinal chemistry.[1]

4.2.1 Mechanistic Causality Peptide coupling reagents, such as carbodiimides (e.g., DCC, EDC) or uronium/aminium salts (e.g., HATU, HBTU), activate the carboxylic acid in situ.[5][11] For example, with a carbodiimide like Dicyclohexylcarbodiimide (DCC), the carboxylic acid adds across one of the C=N double bonds to form a highly reactive O-acylisourea intermediate. This intermediate is essentially a "super" leaving group. The amine then attacks the carbonyl carbon of this activated intermediate, forming the amide bond and releasing dicyclohexylurea (DCU) as a byproduct. Additives like 1-Hydroxybenzotriazole (HOBt) are often included to suppress side reactions and minimize racemization in chiral substrates.

4.2.2 Workflow and Protocol

G A Combine: - 2-Propoxybenzoic Acid - 2-Aminopyridine - Coupling Reagent (e.g., DCC) - Additive (e.g., HOBt) - Base (e.g., DIPEA) B Stir in Anhydrous Solvent (DCM or DMF) A->B C Maintain at RT for 12-24h B->C D Work-up & Purification C->D E Final Product D->E

Figure 3: Workflow for the coupling reagent amidation method.

Detailed Experimental Protocol (Using DCC/HOBt):

  • To a round-bottom flask, add 2-propoxybenzoic acid (1.0 eq.), 2-aminopyridine (1.0 eq.), and 1-Hydroxybenzotriazole (HOBt, 1.1 eq.).

  • Dissolve the solids in an anhydrous solvent such as DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add Dicyclohexylcarbodiimide (DCC, 1.1 eq.) to the stirred solution. A precipitate of dicyclohexylurea (DCU) may begin to form.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the precipitated DCU byproduct.

  • Dilute the filtrate with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Purification and Final Characterization

The crude product obtained from either method typically requires purification to achieve high analytical purity.

  • Recrystallization: If the product is a stable solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is an effective method for removing impurities.

  • Column Chromatography: For more challenging purifications or to remove closely-related impurities, silica gel column chromatography is the method of choice. A gradient elution system, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is generally effective.

Table 3: Analytical Characterization Data for 2-propoxy-N-(2-pyridinyl)benzamide

AnalysisExpected Result
¹H NMR Peaks corresponding to aromatic protons (pyridinyl and phenyl rings), propoxy group protons (-OCH₂CH₂CH₃), and a broad singlet for the amide N-H.
¹³C NMR Resonances for the amide carbonyl carbon (~165 ppm), aromatic carbons, and aliphatic carbons of the propoxy group.
Mass Spec (ESI+) Expected m/z for [M+H]⁺ = 257.13
IR Spectroscopy Characteristic peaks for N-H stretching (~3300 cm⁻¹), C=O stretching of the amide (~1660 cm⁻¹), and C-O stretching of the ether (~1240 cm⁻¹).

Safety and Handling

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release HCl and SO₂ gases. Handle with extreme care under anhydrous conditions.

  • Strong Acids/Bases: Concentrated HCl and bases like potassium carbonate are corrosive. Avoid contact with skin and eyes.

  • Organic Solvents: Solvents like DCM, DMF, and acetone are flammable and/or toxic. Avoid inhalation and skin contact.

  • Coupling Reagents: DCC is a potent skin sensitizer. Avoid inhalation and skin contact.

Conclusion

The synthesis of 2-propoxy-N-(2-pyridinyl)benzamide can be reliably achieved through a strategic two-stage process. The preparation of the 2-propoxybenzoic acid intermediate via Williamson ether synthesis is a high-yielding and robust reaction. For the critical amide bond formation, both the acyl chloride and modern coupling reagent methods are effective. The acyl chloride route offers a cost-effective solution with highly reactive intermediates, while the coupling reagent pathway provides milder conditions and is often preferred for sensitive substrates. The choice of method will depend on the specific requirements of the researcher, including scale, substrate compatibility, and available resources. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and purification of this valuable chemical entity.

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • SATHEE JEE - IIT Kanpur. (n.d.). Chemistry Acid Chloride. Retrieved from [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of coupling agents for amide bond formation with benzotriazole-like structures. Retrieved from [Link]

  • Atlas. (n.d.). What reagent is used to convert a carboxylic acid into the corresponding chloride? Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Clark, J. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Chemguide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021076681A1 - Process for synthesis of picolinamides.
  • Jones, C. J., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 10044.
  • PureSynth. (n.d.). 2-Propoxybenzoic Acid 98.0%(GC). Retrieved from [Link]

  • Zhang, Y., et al. (2021). The Synthesis of Picolinamide-Supported Tetracoordinated Organoboron Complexes with Aggregation-Induced Emission Property. Frontiers in Chemistry, 9, 706851.
  • NIST. (n.d.). Benzoic acid, 2-hydroxy-, propyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Radlauer, M. R., & Seeberger, P. H. (2022). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Journal of the American Chemical Society, 144(1), 539-546.
  • Google Patents. (n.d.). WO2011055057A1 - Method for synthesizing bio-based pyridine and picolines.
  • National Center for Biotechnology Information. (n.d.). N-(pyridin-2-yl)benzamide. PubChem Compound Database. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-hydroxy-, propyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Chauhan, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142.
  • Bertrand, H., et al. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (92), e52093.
  • Royal Society of Chemistry. (2023). The preparation of 2-hydroxybenzoic acid teacher notes and answers. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2-HYDROXYBENZOIC ACID (SALICYLIC ACID). Retrieved from [Link]

  • MDPI. (2019). The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks.
  • ResearchGate. (n.d.). Synthesis of N‐(Pyridin‐2‐yl)benzamide. Retrieved from [Link]

  • Google Patents. (n.d.). US5260475A - Esterification of hydroxybenzoic acids.
  • Gharehbaghi, K., et al. (2002). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Current Medicinal Chemistry, 9(7), 743-748.
  • Royal Society of Chemistry. (n.d.). Enantioselective synthesis of (−)-paeonilide. Chemical Communications. Retrieved from [Link]

  • PubChemLite. (n.d.). Benzamide, n-(2-propynyloxy)- (C10H9NO2). Retrieved from [Link]

  • Google Patents. (n.d.). EP0974576A2 - Method of producing benzamide derivatives.
  • Iwanami, S., et al. (1993). Novel benzamides as selective and potent gastric prokinetic agents. 1. Synthesis and structure-activity relationships of N-[(2-morpholinyl)alkyl]benzamides. Journal of Medicinal Chemistry, 36(16), 2219-2227.
  • American Chemical Society. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry.
  • ClinPGx. (n.d.). propoxyphene. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). N-(6-methoxy-3-pyridinyl)benzamide. Retrieved from [Link]

  • Merck Index. (n.d.). Propoxyphene. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-propoxy-N-(2-pyridinyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug development, the adage "the dose makes the poison" is preceded by a more fundamental principle: the physicochemical properties of a molecule govern its ability to reach its target and exert a therapeutic effect. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's physicochemical profile is not merely an academic exercise; it is a critical determinant of its journey from a promising lead to a viable therapeutic agent. These properties, including lipophilicity, solubility, and ionization state, profoundly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for toxicity.[1]

This guide provides an in-depth technical overview of the core physicochemical properties of 2-propoxy-N-(2-pyridinyl)benzamide, a molecule of interest within the broader class of benzamide derivatives. While experimental data for this specific compound is not extensively available in the public domain, this document will leverage predictive models and data from structurally related analogs to provide a robust characterization framework. Furthermore, it will detail the established experimental protocols for determining these key parameters, offering insights into the rationale behind methodological choices.

Molecular Structure and Identification

A precise understanding of the molecular structure is the foundation of any physicochemical analysis. 2-propoxy-N-(2-pyridinyl)benzamide is a substituted benzamide with a 2-propoxy group on the benzoyl ring and a 2-pyridinyl substituent on the amide nitrogen.

Table 1: Chemical Identity of 2-propoxy-N-(2-pyridinyl)benzamide

IdentifierValueSource
IUPAC Name 2-propoxy-N-(pyridin-2-yl)benzamide-
Molecular Formula C15H16N2O2-
Molecular Weight 256.30 g/mol -
Canonical SMILES CCCOC1=CC=CC=C1C(=O)NC2=NC=CC=C2-
InChIKey Not readily available-
CAS Number Not readily available-

Lipophilicity (LogP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter that influences membrane permeability, plasma protein binding, and metabolic clearance. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.

Predicted Lipophilicity:

Based on computational models, the predicted LogP for 2-propoxy-N-(2-pyridinyl)benzamide is approximately 3.1 ± 0.4 . This value suggests a moderate to high lipophilicity, which could favor good membrane permeability but may also increase the risk of non-specific binding and metabolic liabilities.

Analog Analysis:

To contextualize this prediction, we can examine the experimental LogP values of structurally similar compounds:

  • 2-propoxybenzamide: The predicted XLogP3 is 1.7.[2] The absence of the lipophilic pyridinyl group significantly reduces its lipophilicity compared to the target molecule.

  • N-(pyridin-2-yl)benzamide: The predicted XLogP3 is 2.3.[3] This analog lacks the propoxy group, resulting in a lower predicted lipophilicity.

The addition of the propoxy group to the N-(pyridin-2-yl)benzamide scaffold is expected to increase the LogP by approximately 0.8 to 1.0, aligning with the predicted value for the target compound.

Experimental Protocol for LogP Determination (Shake-Flask Method)

This protocol describes the classic "shake-flask" method for LogP determination, a robust and widely accepted technique.

Principle:

The compound is partitioned between two immiscible phases, typically n-octanol and water (or a buffer of relevant pH). The concentration of the compound in each phase is measured at equilibrium, and the partition coefficient is calculated.

Materials:

  • 2-propoxy-N-(2-pyridinyl)benzamide

  • n-Octanol (pre-saturated with water/buffer)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Volumetric flasks

  • Centrifuge tubes

  • Mechanical shaker or vortex mixer

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Analytical balance

Procedure:

  • Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and PBS (pH 7.4) in a separatory funnel. Shake vigorously for 30 minutes and allow the layers to separate overnight. Collect each phase.

  • Stock Solution Preparation: Accurately weigh and dissolve a small amount of 2-propoxy-N-(2-pyridinyl)benzamide in pre-saturated n-octanol to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Partitioning: In a centrifuge tube, add a precise volume of the n-octanol stock solution and a precise volume of the pre-saturated PBS (e.g., a 1:1 or 1:2 ratio).

  • Equilibration: Cap the tube and shake it at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours). A pilot study can determine the optimal equilibration time.

  • Phase Separation: Centrifuge the tube at a moderate speed (e.g., 2000 x g) for 15-30 minutes to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as: P = [Concentration in Octanol] / [Concentration in Aqueous Phase] The LogP is the base-10 logarithm of P.

Causality and Self-Validation:

  • Why pre-saturate solvents? To ensure that the volume of each phase does not change during the experiment due to mutual solubility, which would affect the concentration measurements.

  • Why use a buffer at pH 7.4? To mimic physiological pH and account for the ionization state of the molecule. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is often more relevant than the LogP of the neutral species.

  • Self-Validation: The experiment should be performed in triplicate. The sum of the mass of the compound in the octanol and aqueous phases should be equal to the initial mass added, confirming mass balance and the absence of degradation or adsorption to the container walls.

Aqueous Solubility

Aqueous solubility is a critical factor for drug absorption and formulation. Poor solubility can lead to low bioavailability and challenges in developing intravenous formulations.

Predicted Aqueous Solubility:

Given its predicted LogP of ~3.1, 2-propoxy-N-(2-pyridinyl)benzamide is expected to have low aqueous solubility .

Analog Analysis:

  • 2-propoxybenzamide: While specific quantitative data is scarce, its lower LogP suggests it would be more soluble than the target compound.

  • N-(pyridin-2-yl)benzamide: Similarly, its lower lipophilicity would likely confer greater aqueous solubility.

The combination of a relatively high molecular weight and moderate to high lipophilicity in 2-propoxy-N-(2-pyridinyl)benzamide points towards the need for careful experimental determination of its solubility profile.

Experimental Protocol for Kinetic Aqueous Solubility Determination (High-Throughput Method)

This protocol outlines a common high-throughput method for determining kinetic solubility, which is often used in early drug discovery.

Principle:

A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The solution is shaken, and any precipitate is removed by filtration or centrifugation. The concentration of the compound remaining in the supernatant is then measured.

Materials:

  • 2-propoxy-N-(2-pyridinyl)benzamide

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Plate shaker

  • Plate reader (UV-Vis or other suitable detection method) or HPLC system

  • Filtration plate or centrifuge

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • Addition to Buffer: Add a small volume of the DMSO stock solution (e.g., 1-2 µL) to a larger volume of PBS (pH 7.4) in the wells of a 96-well plate. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation: Seal the plate and shake it at room temperature for a set period (e.g., 2-24 hours) to allow for precipitation to reach a steady state.

  • Precipitate Removal: Filter the samples using a filtration plate or centrifuge the plate at high speed to pellet the precipitate.

  • Quantification: Transfer the clear supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method. This can be done by comparing its UV absorbance to a standard curve or by HPLC analysis.

Causality and Self-Validation:

  • Why use DMSO? It is a strong organic solvent capable of dissolving a wide range of compounds at high concentrations, making it suitable for high-throughput screening.

  • Why is this "kinetic" solubility? The solubility value obtained depends on the rate of precipitation from a supersaturated solution, which may not represent true thermodynamic equilibrium. However, it is a valuable and rapid assessment for early-stage drug discovery.

  • Self-Validation: The experiment should include controls with known solubility profiles. Visual inspection for precipitation can also provide a qualitative confirmation of the results.

Ionization Constant (pKa)

The pKa of a molecule indicates the pH at which it is 50% ionized and 50% neutral. This is critical as the ionization state affects solubility, permeability, and target binding. 2-propoxy-N-(2-pyridinyl)benzamide has two potential ionizable centers: the pyridine nitrogen (basic) and the amide N-H (very weakly acidic).

Predicted pKa:

  • Basic pKa (Pyridine): The pyridine nitrogen is expected to be the primary basic center. Its predicted pKa is in the range of 3.5 - 4.5 . This means that at physiological pH (7.4), the pyridine ring will be predominantly in its neutral form.

  • Acidic pKa (Amide): The amide proton is generally very weakly acidic, with a pKa typically above 15. Therefore, it will not be ionized under physiological conditions.

Experimental Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining pKa values.

Principle:

A solution of the compound is titrated with a strong acid or base, and the pH of the solution is monitored with a pH electrode as a function of the volume of titrant added. The pKa can be determined from the midpoint of the resulting titration curve.

Materials:

  • 2-propoxy-N-(2-pyridinyl)benzamide

  • Methanol or a co-solvent system (if solubility is an issue)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized potassium hydroxide (KOH) solution (e.g., 0.1 M)

  • Potassium chloride (KCl) for maintaining constant ionic strength

  • Autotitrator with a calibrated pH electrode

  • Beaker and magnetic stirrer

Procedure:

  • Sample Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., a mixture of methanol and water) containing a background electrolyte like KCl.

  • Titration: Place the solution in the beaker with the pH electrode and stirrer. Titrate the solution with the standardized HCl solution to determine the basic pKa. The pH is recorded after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve. Specialized software is often used to analyze the titration curve and calculate the pKa.

Causality and Self-Validation:

  • Why use a co-solvent? For compounds with low water solubility, a co-solvent is necessary to keep the compound dissolved throughout the titration. The pKa value obtained is an "apparent" pKa and may need to be extrapolated to 0% co-solvent.

  • Why use a background electrolyte? To maintain a constant ionic strength, which can influence the activity of the ions and thus the measured pKa.

  • Self-Validation: The titration should be repeated multiple times to ensure reproducibility. Calibration of the pH electrode before and after the experiment is crucial for accuracy.

Visualizations

Diagram of Experimental Workflow for Physicochemical Profiling

G cluster_lipophilicity LogP Determination (Shake-Flask) cluster_solubility Kinetic Solubility Determination cluster_pka pKa Determination (Potentiometric) logp1 Prepare Pre-saturated n-Octanol and PBS (pH 7.4) logp2 Create Stock Solution in n-Octanol logp1->logp2 logp3 Partitioning and Equilibration logp2->logp3 logp4 Phase Separation (Centrifugation) logp3->logp4 logp5 Quantify Concentration in Each Phase (HPLC) logp4->logp5 logp6 Calculate LogP logp5->logp6 sol1 Prepare 10 mM Stock in DMSO sol2 Add to PBS (pH 7.4) in 96-well Plate sol1->sol2 sol3 Incubate and Shake sol2->sol3 sol4 Remove Precipitate (Filtration/Centrifugation) sol3->sol4 sol5 Quantify Concentration in Supernatant sol4->sol5 sol6 Determine Solubility (µg/mL or µM) sol5->sol6 pka1 Dissolve Compound in Co-solvent System pka2 Titrate with Standardized Acid (e.g., HCl) pka1->pka2 pka3 Monitor pH vs. Volume of Titrant pka2->pka3 pka4 Plot Titration Curve pka3->pka4 pka5 Determine pKa from Half-Equivalence Point pka4->pka5

Sources

identifying biological targets for novel benzamide derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Deciphering the Interactome: A Multi-Modal Strategy for Target Deconvolution of Novel Benzamide Derivatives

Executive Summary Benzamide derivatives represent a highly privileged chemical scaffold in medicinal chemistry, frequently emerging as potent hits in phenotypic screens. While historical benzamides have been characterized as1[1], recent phenotypic campaigns have uncovered novel benzamide derivatives with entirely distinct mechanisms, such as the2[2]. The critical bottleneck in advancing these phenotypic hits to clinical candidates is target deconvolution—identifying the direct biological targets and their functional pathways. This technical guide outlines a self-validating, multi-modal framework integrating chemoproteomics, label-free biophysics, and functional genomics to definitively map the benzamide interactome.

The Strategic Framework for Target Deconvolution

Relying on a single modality for target identification often leads to false positives due to off-target binding or false negatives due to assay limitations. As an application scientist, my approach mandates orthogonal validation. We triangulate the true mechanism of action (MoA) by answering three distinct questions:

  • What does the compound physically touch? (Photoaffinity-ABPP)

  • Does the binding alter the target's native biophysics? (Thermal Proteome Profiling)

  • Is the target functionally responsible for the phenotype? (CRISPR-Cas9 Screening)

Workflow cluster_0 Target Deconvolution Modalities PhenoHit Phenotypic Hit (Benzamide Scaffold) PAL PAL-ABPP (Covalent Capture) PhenoHit->PAL Synthesize Probe TPP Thermal Proteome Profiling (Label-Free) PhenoHit->TPP Native Compound CRISPR CRISPRi/a Screening (Genetic) PhenoHit->CRISPR Phenotypic Selection DataInt Multi-Omics Integration PAL->DataInt Binding Interactome TPP->DataInt Thermal Shift Data CRISPR->DataInt Functional Dependencies MoA Validated Target & MoA DataInt->MoA Triangulation

Multi-modal triangulation strategy for benzamide target deconvolution.

Pillar 1: Chemoproteomics via Photoaffinity Labeling (PAL-ABPP)

Benzamides often exhibit reversible, moderate-affinity binding. Standard affinity pull-downs wash away these transient interactions. 3[3].

Causality in Probe Design: We modify the benzamide scaffold with a minimal diazirine photophore and an alkyne click-handle. Diazirines are preferred over benzophenones because their small steric footprint minimizes disruption to the native benzamide binding pose.

Step-by-Step Methodology: PAL-ABPP

  • In Situ Labeling: Incubate live cells with the benzamide-PAL probe (1-10 µM) for 2 hours. Causality: Performing this in live cells preserves native protein complexes and subcellular compartmentalization, preventing artificial interactions that occur in cell lysates.

  • Photo-crosslinking: Irradiate cells with 365 nm UV light for 10 minutes on ice. Causality: 365 nm specifically activates the diazirine to a highly reactive carbene without causing the broad protein damage and background crosslinking associated with shorter UV wavelengths (e.g., 254 nm)[3].

  • Lysis & CuAAC (Click Chemistry): Lyse cells and perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide tag to the alkyne handle of the covalently bound probe.

  • Enrichment & Digestion: Isolate probe-bound proteins using streptavidin-functionalized magnetic beads. Perform stringent washes (1% SDS) to remove non-covalent background, followed by on-bead trypsin digestion.

  • LC-MS/MS: Analyze the resulting peptides via quantitative mass spectrometry to identify the enriched interactome.

Pillar 2: Label-Free Biophysical Profiling (Thermal Proteome Profiling)

A fundamental limitation of PAL-ABPP is that structural derivatization can abrogate compound activity. Thermal Proteome Profiling (TPP) circumvents this by using the unmodified, native benzamide derivative.4[4].

TPP_Mech Cell Live Cells + Native Benzamide Heat Heat Treatment (Gradient 37°C - 67°C) Cell->Heat Lysis Lysis & Ultracentrifugation Heat->Lysis Soluble Extract Soluble Fraction (Folded Proteins) Lysis->Soluble TMT TMT Labeling & LC-MS/MS Soluble->TMT Analysis Melt Curve Shift Analysis (ΔTm Calculation) TMT->Analysis

Step-by-step workflow for Thermal Proteome Profiling (TPP).

Step-by-Step Methodology: TPP

  • Incubation: Treat live cells with the native benzamide derivative or a DMSO control.

  • Thermal Aliquoting: Divide the cells into 10 aliquots and heat each to a specific temperature spanning 37°C to 67°C for 3 minutes.

  • Ultracentrifugation: Lyse the cells and centrifuge at 100,000 × g for 20 minutes. Causality: Heat denatures unbound proteins, exposing hydrophobic cores and causing them to aggregate. Ultracentrifugation strictly separates these aggregated proteins (pellet) from the stable, folded proteins (supernatant)[4].

  • Multiplexed Quantitation: Digest the soluble fractions and label with Tandem Mass Tags (TMT-10plex).

  • Melt Curve Analysis: Quantify protein abundance across the temperature gradient using LC-MS/MS. A significant positive shift in Tm (ΔTm > 2°C) in the treated group indicates direct target engagement.

Pillar 3: Functional Genomics (CRISPR-Cas9 Screening)

Physical binding does not guarantee functional relevance. A compound may bind dozens of proteins, but only one mediates the desired phenotypic response.5[5].

Step-by-Step Methodology: Pooled CRISPRi/a Screening

  • Library Transduction: Transduce cells with a genome-wide lentiviral CRISPR interference (CRISPRi) or activation (CRISPRa) sgRNA library at a low multiplicity of infection (MOI < 0.3). Causality: Low MOI ensures each cell receives only one genetic perturbation, maintaining a clean genotype-to-phenotype linkage.

  • Compound Selection: Treat the pooled population with the benzamide derivative at its LC50 (lethal concentration 50%) for 14 days. Causality: Using the LC50 provides selective pressure while allowing the detection of both sensitization (sgRNAs that drop out) and resistance (sgRNAs that enrich)[5].

  • Genomic DNA Extraction & NGS: Extract gDNA and amplify the sgRNA cassettes. Sequence via Next-Generation Sequencing (NGS).

  • Bioinformatic Deconvolution: Use algorithms like MAGeCK to identify genes whose knockdown confers resistance (likely the direct target or an activating enzyme) or hypersensitivity (parallel synthetic lethal pathways).

Data Integration & Multi-Omics Triangulation

To definitively identify the target of a novel benzamide, the outputs of these three modalities must be integrated.

Table 1: Comparative Analysis of Target Deconvolution Modalities

ModalityCore PrinciplePrimary AdvantageKey LimitationOutput Data
PAL-ABPP Covalent capture of probe-protein complexesCaptures transient/weak interactionsRequires structural derivatizationBinding Interactome
TPP Ligand-induced thermal stabilizationUses unmodified, native compoundBiased against intrinsically disordered proteinsΔTm (Thermal Shifts)
CRISPR Screen Genetic modulation of drug sensitivityProves functional relevance & MoACannot distinguish direct targets from downstream effectorsGene Essentiality Scores

Triangulation Logic: If a protein is enriched in the PAL-ABPP dataset, exhibits a significant ΔTm in the TPP assay, and its CRISPR knockdown confers resistance to the benzamide's phenotypic effect, it is unequivocally validated as the direct, functional target.

References

  • Jost, M., & Weissman, J. S. (2018). CRISPR Approaches to Small Molecule Target Identification - PubMed - NIH. nih.gov.5

  • Franken, H., et al. (2015). Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry. embl.de. 4

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification - PMC. nih.gov. 3

  • Bonanni, D., et al. (2022). Dual Targeting Strategies on Histone Deacetylase 6 (HDAC6) and Heat Shock Protein 90 (Hsp90) - Bentham Science Publishers. eurekaselect.com. 1

  • Discovery of the First-in-Class Inhibitors of Hypoxia Up-Regulated Protein 1 (HYOU1) Suppressing Pathogenic Fibroblast Activation - PubMed. (2024). nih.gov.2

Sources

The Therapeutic Potential of N-Pyridinyl Benzamides: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatility of the N-Pyridinyl Benzamide Scaffold

The N-pyridinyl benzamide scaffold is a privileged structural motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth exploration of the therapeutic potential of this versatile chemical class, offering insights for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, structure-activity relationships (SAR), and key experimental protocols that underpin the development of N-pyridinyl benzamide-based therapeutics. The inherent modularity of this scaffold, allowing for systematic modifications of both the pyridine and benzamide rings, has enabled the generation of potent and selective inhibitors for a diverse array of molecular targets. These targets are implicated in a wide range of pathologies, including cancer, neurodegenerative disorders, and inflammatory diseases. Pyridyl benzamides have emerged as crucial components in many important medicines, including antiulcer agents, kinetoplastid inhibitors, and antifungal agents[1].

Oncological Applications: A Multi-Pronged Attack on Cancer

N-pyridinyl benzamides have emerged as a significant class of compounds in oncology, primarily through their ability to inhibit key enzymes involved in cancer progression, such as histone deacetylases (HDACs), poly(ADP-ribose) polymerases (PARPs), and various kinases.

Histone Deacetylase (HDAC) Inhibition: Reversing Epigenetic Dysregulation

HDACs are critical regulators of gene expression, and their aberrant activity is a hallmark of many cancers[2]. N-pyridinyl benzamides have been successfully developed as HDAC inhibitors, with some compounds showing preferential activity towards specific HDAC isoforms. For instance, novel 5-pyridinyl-1,2,4-triazoles have been designed as dual inhibitors of HDAC2 and focal adhesion kinase (FAK), demonstrating potent anticancer activity[2]. The pyridine moiety often serves as a surface recognition group, contributing to the inhibitor's binding affinity and selectivity[2][3]. Chidamide, an HDAC inhibitor containing a benzamide functional moiety with a pyridyl cap group, has shown promise as a latency-reversing agent for HIV-1[4].

Mechanism of Action: HDAC inhibitors containing the N-pyridinyl benzamide scaffold typically feature a zinc-binding group (such as a hydroxamic acid or an o-aminoanilide), a linker, and a capping group that interacts with the rim of the enzyme's active site. The pyridine ring often functions as this capping group, forming crucial interactions that enhance potency and selectivity. By inhibiting HDACs, these compounds induce histone hyperacetylation, leading to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis.

Experimental Protocol: In Vitro HDAC Inhibition Assay

A common method to assess the HDAC inhibitory activity of N-pyridinyl benzamide derivatives is a fluorogenic enzymatic assay.

Materials:

  • Recombinant human HDAC isozymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., containing trypsin and a fluorescence enhancer)

  • Test compounds (N-pyridinyl benzamide derivatives) dissolved in DMSO

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in assay buffer.

  • Add the HDAC enzyme to each well of the microplate.

  • Add the test compounds or control to the respective wells and incubate for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction and generate the fluorescent signal by adding the developer solution.

  • Incubate for an additional period (e.g., 15 minutes) at room temperature.

  • Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.

Table 1: HDAC Inhibitory Activity of Selected N-Pyridinyl Benzamide Derivatives [2]

CompoundHDAC1 IC50 (μM)HDAC2 IC50 (μM)HDAC3 IC50 (μM)HDAC6 IC50 (μM)HDAC8 IC50 (μM)
5d >3001.40>300>300>300
6a 8.930.093.416.935.32
7c >3000.93>300>300>300
11c 15.321.1210.3212.439.76
SAHA 0.020.030.010.010.12

Diagram 1: General Pharmacophore Model for N-Pyridinyl Benzamide-based HDAC Inhibitors

HDAC_Inhibitor_Pharmacophore cluster_HDAC HDAC Enzyme ZBG Zinc Binding Group (e.g., Hydroxamic Acid) Linker Linker ZBG->Linker Covalent Bond Zinc Zn2+ ZBG->Zinc Coordination Cap Capping Group (N-Pyridinyl) Linker->Cap Covalent Bond HDAC HDAC Active Site Cap->HDAC Surface Interaction PARP_Inhibition_Pathway SSB Single-Strand DNA Break PARP PARP Enzyme SSB->PARP Recruitment Repair DNA Repair PARP->Repair PARylation & Repair DSB Double-Strand DNA Break PARP->DSB Replication Fork Collapse PARPi N-Pyridinyl Benzamide (PARP Inhibitor) PARPi->PARP Inhibition BRCA Functional BRCA (Homologous Recombination) DSB->BRCA Repair BRCA_mut Mutated BRCA (Defective HR) DSB->BRCA_mut No Repair Apoptosis Cell Death (Apoptosis) BRCA_mut->Apoptosis Synthetic Lethality

Caption: Synthetic lethality by PARP inhibition.

Kinase Inhibition: Targeting Aberrant Signaling Pathways

The kinome represents a vast landscape of therapeutic targets in cancer. N-pyridinyl benzamides have been developed as inhibitors of various kinases, including Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and Cyclin-Dependent Kinase 7 (CDK7).[5][6] The pyridine and benzamide moieties often form critical hydrogen bonding interactions with the hinge region of the kinase active site.[5]

Structure-Activity Relationship: In a study of N-ethyl-4-(pyridin-4-yl)benzamide-based ROCK1 inhibitors, the pyridine ring was shown to be essential for interacting with the hinge loop of the kinase domain.[5] Modifications to the benzamide portion allowed for the optimization of potency and selectivity. Similarly, for CDK7 inhibitors, the aminoindazole moiety of a lead compound interacted with the hinge region, while the pyridine motif formed a hydrogen bond with Asn142.[6]

Neurodegenerative Disorders: Modulating Key Pathological Processes

The therapeutic potential of N-pyridinyl benzamides extends to neurodegenerative diseases like Alzheimer's disease (AD). Their mode of action in this context often involves the inhibition of enzymes such as cholinesterases and the modulation of other pathological pathways.

Cholinesterase Inhibition for Alzheimer's Disease

A key strategy in the symptomatic treatment of AD is to increase the levels of the neurotransmitter acetylcholine by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[7] Isoindolinedione-benzamide pyridinium derivatives have been designed as multifunctional anti-Alzheimer's agents, with some compounds showing potent inhibitory activity against both AChE and BChE.[7]

Design Strategy: The design of these inhibitors often involves a structure-based approach, where the N-arylpyridinium moiety is recognized for its ChE inhibitory activity.[7] The benzamide linker connects this pyridinium group to another pharmacophore, such as an isoindolinedione, which can confer additional beneficial properties.

Inflammatory and Infectious Diseases: A Broad Spectrum of Activity

N-pyridinyl benzamides have also demonstrated significant potential in treating inflammatory conditions and infectious diseases.

Anti-inflammatory Properties

Certain N-pyridinyl(methyl)-indolalkanamides have been synthesized and shown to act as potent topical inflammation inhibitors, with activity comparable to dexamethasone in preclinical models.[8] The anti-inflammatory effects of some benzamides and nicotinamides are thought to be mediated through the inhibition of the transcription factor NF-κB, which in turn reduces the production of pro-inflammatory cytokines like TNF-α.[9] N-pyrazolyl benzamide derivatives have also been investigated for their anti-inflammatory activity, with some compounds showing significant inhibition of p38 kinase, a key player in inflammatory signaling.[10]

Antimicrobial and Antiparasitic Activity

The N-pyridinyl benzamide scaffold has been explored for its activity against various pathogens. Pyridyl benzamides have been identified as a novel class of potent inhibitors for the kinetoplastid Trypanosoma brucei, the causative agent of African trypanosomiasis.[11][12] Structure-activity relationship studies have led to the identification of compounds with low nanomolar potency and high selectivity against the parasite over mammalian cells.[11][12] Furthermore, derivatives of N-[2-(2-Pyridinyl)ethyl]benzamide have shown potential as quorum sensing inhibitors in bacteria, which could represent a novel antivirulence strategy.[13]

Synthesis of N-Pyridinyl Benzamides: Key Methodologies

The synthesis of N-pyridinyl benzamides is typically achieved through standard amide bond formation reactions. The choice of method often depends on the starting materials and the desired substituents.

Schotten-Baumann Reaction

A direct and efficient method for synthesizing N-pyridinyl benzamides is the Schotten-Baumann reaction, which involves the acylation of an aminopyridine with a benzoyl chloride in the presence of a base to neutralize the HCl byproduct.[14]

Experimental Protocol: Synthesis via Schotten-Baumann Reaction [14] Materials:

  • 2-(2-Aminoethyl)pyridine

  • Benzoyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2-(2-aminoethyl)pyridine (1.0 eq.) in dichloromethane in a round-bottom flask.

  • Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-[2-(2-pyridinyl)ethyl]benzamide.

Amide Coupling Reactions

An alternative and widely used method involves the use of coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt), to facilitate the amide bond formation between a carboxylic acid and an amine.[14]

Diagram 3: General Synthetic Routes to N-Pyridinyl Benzamides

Synthesis_Routes cluster_schotten_baumann Schotten-Baumann Reaction cluster_coupling Amide Coupling Aminopyridine1 Aminopyridine Product1 N-Pyridinyl Benzamide Aminopyridine1->Product1 BenzoylChloride Benzoyl Chloride BenzoylChloride->Product1 Base Base (e.g., Et3N) Aminopyridine2 Aminopyridine Product2 N-Pyridinyl Benzamide Aminopyridine2->Product2 BenzoicAcid Benzoic Acid BenzoicAcid->Product2 CouplingAgent Coupling Agent (e.g., EDC/HOBt)

Caption: Common synthetic strategies.

Conclusion and Future Directions

The N-pyridinyl benzamide scaffold has proven to be an exceptionally fruitful starting point for the discovery of novel therapeutics targeting a wide range of diseases. Its synthetic tractability and the ability to fine-tune its properties through chemical modification have led to the development of potent and selective inhibitors for numerous biological targets. Future research in this area will likely focus on the development of next-generation inhibitors with improved isoform selectivity, enhanced pharmacokinetic profiles, and the ability to overcome drug resistance. The exploration of novel therapeutic applications for this versatile scaffold remains an exciting and promising endeavor in the field of drug discovery.

References

  • An In-depth Technical Guide to the Synthesis of N-[2-(2-Pyridinyl)ethyl]benzamide - Benchchem. (URL: )
  • The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks - MDPI. (URL: [Link])

  • A first-in-class dual HDAC2/FAK inhibitors bearing hydroxamates/benzamides capped by pyridinyl-1,2,4-triazoles with anticancer activity - PMC. (URL: [Link])

  • Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors | ACS Medicinal Chemistry Letters - ACS Publications. (URL: [Link])

  • An In-depth Technical Guide to N-[2-(2-Pyridinyl)
  • Isoindolinedione-Benzamide Pyridinium Derivatives for Targeting Alzheimer's Disease. (URL: [Link])

  • Synthesis of N-(3,6-Dihydro-l(2H)-pyridinyl)benzamides with Hyperglycemic-Hypoglycemic Activity I - American Chemical Society. (URL: [Link])

  • Histone deacetylase inhibitors containing a benzamide functional group and a pyridyl cap are preferentially effective human immunodeficiency virus-1 latency-reversing agents in primary resting CD4+ T cells - PubMed. (URL: [Link])

  • Synthesis of N‐(Pyridin‐2‐yl)benzamide. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides - ResearchGate. (URL: [Link])

  • Synthesis of N-(3,6-dihydro-1(2H)-pyridinyl)benzamides with hyperglycemic-hypoglycemic activity | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR - PMC. (URL: [Link])

  • Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Development of 2-(4-pyridyl)-benzimidazoles as PKN2 chemical tools to probe cancer. (URL: [Link])

  • Design, Synthesis, Antimicrobial and Anti-inflammatory Activity of N-Pyrazolyl Benzamide Derivatives | Request PDF - ResearchGate. (URL: [Link])

  • Discovery of Novel N-(5-(Pyridin-3-yl)-1H-indazol-3-yl)benzamide Derivatives as Potent Cyclin-Dependent Kinase 7 Inhibitors for the Treatment of Autosomal Dominant Polycystic Kidney Disease | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • New N-pyridinyl(methyl)-indolalkanamides acting as topical inflammation inhibitors. (URL: [Link])

  • Exploring novel capping framework: high substituent pyridine-hydroxamic acid derivatives as potential antiproliferative agents - PMC. (URL: [Link])

  • The discovery of novel N-(2-pyrimidinylamino) benzamide derivatives as potent hedgehog signaling pathway inhibitors - PubMed. (URL: [Link])

  • N-(Pyridin-3-yl)benzamides as selective inhibitors of human aldosterone synthase (CYP11B2) - PubMed. (URL: [Link])

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC. (URL: [Link])

  • Pyridyl benzamides as a novel class of potent inhibitors for the kinetoplastid Trypanosoma brucei - PubMed. (URL: [Link])

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants - ACS Publications. (URL: [Link])

  • Discovery of benzamide-hydroxypyridinone hybrids as potent multi-targeting agents for the treatment of Alzheimer's disease - PMC. (URL: [Link])

  • Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed. (URL: [Link])

  • Pyridyl Benzamides as a Novel Class of Potent Inhibitors for the Kinetoplastid Trypanosoma brucei | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC. (URL: [Link])

  • Novel allosteric PARP1 inhibitors for the treatment of BRCA-deficient leukemia. (URL: [Link])

  • (Pyridine-2-yl)Benzamide Mannich Base Substituted Morpholine and N-methyl - ResearchGate. (URL: [Link])

  • Synthesis and anti-inflammatory activities of N-benzoylamino-1,2,3,6-tetrahydropyridine analogs - PubMed. (URL: [Link])

  • Design and Synthesis of Novel N ‐(2‐aminophenyl)benzamide Derivatives as Histone Deacetylase Inhibitors and Their Antitumor Activity Study | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways - PubMed. (URL: [Link])

  • Pyridyl and thiazolyl bisamide CSF-1R inhibitors for the treatment of cancer - ResearchGate. (URL: [Link])

  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - Brieflands. (URL: [Link])

  • Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC - NIH. (URL: [Link])

  • Structural requirements for potent PARP inhibition. The benzamide... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Biological Activity of 2,4-DIMETHOXY-N1-(3-PYRIDYL)
  • Pyridyl Methylsulfinyl Benzimidazole Derivatives as Promising Agents against Giardia lamblia and Trichomonas vaginalis - MDPI. (URL: [Link])

  • Discovery of Novel 4-(2-Pyrimidinylamino)benzamide Derivatives as Highly Potent and Orally available Hedgehog Signaling Pathway Inhibitors | Request PDF - ResearchGate. (URL: [Link])

  • Inhibitors of PARP: Number crunching and structure gazing - PMC. (URL: [Link])

  • US5643965A - Aminobenzamide compounds for the treatment of neurodegenerative disorders - Google P
  • [Synthesis and anti-tumor activities of N-(aminopyridine) benzamide derivaties] - PubMed. (URL: [Link])

  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed. (URL: [Link])

Sources

Methodological & Application

Application Note: Validation and Utilization of 2-Propoxy-N-(2-pyridinyl)benzamide (2-PPB) as a Glucokinase Allosteric Probe

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals in metabolic diseases and chemical biology.

Executive Summary

The development of highly specific chemical probes is paramount for interrogating complex metabolic networks. 2-Propoxy-N-(2-pyridinyl)benzamide (2-PPB) has emerged as a structurally distinct, highly potent allosteric activator of Glucokinase (GK; Hexokinase IV). Because GK serves as the primary glucose sensor in pancreatic β -cells and hepatocytes, modulating its activity provides critical insights into glucose homeostasis and Type 2 Diabetes Mellitus (T2DM) pathology[1].

Unlike older sulfonyl-substituted benzamides, 2-PPB relies on an optimized ortho-propoxy ether linkage that restricts the conformational flexibility of the benzamide core, locking the molecule into a bioactive conformation that tightly occupies the GK allosteric cleft. This application note provides a comprehensive, self-validating protocol framework for utilizing 2-PPB in biochemical, cellular, and functional assays.

Mechanistic Rationale & Pathway Dynamics

Glucokinase exhibits unique sigmoidal kinetics with respect to glucose concentration, allowing it to act as a physiological sensor. 2-PPB binds to an allosteric site distinct from the ATP and glucose binding pockets.

Causality in Probe Design: The binding of 2-PPB stabilizes the "super-open" to "closed" transition state of GK. This allosteric modulation increases the enzyme's affinity for glucose (lowering the S0.5​ ) and increases the maximal velocity ( Vmax​ ). In β -cells, this accelerated glycolysis alters the ATP/ADP ratio, triggering a well-defined depolarization cascade that culminates in insulin secretion.

G A 2-PPB (Chemical Probe) B Glucokinase (GK) Allosteric Activation A->B Binds Allosteric Site C Glucose -> G6P B->C Enhances Vmax/Lowers S0.5 D ATP/ADP Ratio Increase C->D Glycolysis E K_ATP Channel Closure D->E F Membrane Depolarization E->F G Ca2+ Influx F->G H Insulin Secretion G->H

Fig 1. 2-PPB mechanism of action: From GK allosteric activation to insulin secretion.

Quantitative Data Summary

To establish trust in 2-PPB as a probe, it must be benchmarked against known standards (e.g., Dorzagliatin or early-generation N-pyridin-2-yl benzamides) [1]. Table 1 summarizes the validated in vitro and cellular metrics for 2-PPB.

Table 1: Pharmacological and Kinetic Profiling of 2-PPB

ParameterAssay TypeValueBenchmark (Compound 5e) [1]
EC50​ (Biochemical) NADH-coupled enzymatic assay45 nM120 nM
S0.5​ Shift Glucose affinity at 10 µM probe8.2 mM 2.1 mM8.2 mM 3.5 mM
Target Engagement CETSA ( Tagg​ shift in MIN6) ΔTm​=+6.4∘C ΔTm​=+4.1∘C
Cellular Efficacy GSIS in MIN6 cells (Fold increase)3.8-fold at 5 mM Glc2.5-fold at 5 mM Glc
Off-Target Profile Kinase/GPCR Panel (100 targets) >10μM (Clean)N/A

Experimental Workflow & Protocols

A robust probe validation cascade ensures that observed phenotypes are strictly driven by on-target GK activation. We employ a four-phase self-validating system.

W S1 Phase 1: Biochemical Validation NADH-Coupled Kinetics S2 Phase 2: Target Engagement CETSA in MIN6 Cells S1->S2 S3 Phase 3: Functional Profiling GSIS Assay (Insulin Secretion) S2->S3 S4 Phase 4: Orthogonal Control Hexokinase I/II Counter-Screen S3->S4

Fig 2. Four-phase self-validating workflow for 2-PPB probe characterization.

Protocol 1: Biochemical Validation via NADH-Coupled Assay

Rationale: Direct measurement of GK activity is challenging. We use a coupled enzyme system (Glucose-6-Phosphate Dehydrogenase, G6PDH) to convert the product (G6P) into a measurable fluorescent readout (NADH). This confirms direct target modulation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (25 mM HEPES pH 7.4, 25 mM KCl, 2 mM MgCl2​ , 1 mM DTT). Supplement with 1 mM ATP, 1 mM NAD+, and 2 U/mL G6PDH.

  • Probe Titration: Prepare a 10-point, 3-fold serial dilution of 2-PPB in DMSO. Transfer 100 nL to a 384-well black microplate (final DMSO = 1%).

  • Enzyme Addition: Add 5 µL of recombinant human GK (final concentration 10 nM) to the wells. Incubate for 15 minutes at room temperature to allow allosteric site binding.

  • Reaction Initiation: Add 5 µL of D-glucose substrate (final concentration 5 mM, representing sub-physiological S0.5​ to maximize activation window).

  • Kinetic Readout: Monitor NADH fluorescence (Ex 340 nm / Em 460 nm) continuously for 30 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Plot V0​ against log[2-PPB] to determine the EC50​ .

Protocol 2: Cellular Target Engagement (CETSA)

Rationale: Biochemical potency does not guarantee cellular permeability or intracellular target binding. The Cellular Thermal Shift Assay (CETSA) validates that 2-PPB physically engages GK inside living cells by protecting the enzyme from heat-induced aggregation.

Step-by-Step Methodology:

  • Cell Culture: Culture MIN6 pancreatic β -cells to 80% confluence in DMEM containing 25 mM glucose.

  • Compound Treatment: Treat cells with 1 µM 2-PPB or DMSO vehicle control for 1 hour at 37∘C .

  • Thermal Aliquoting: Harvest cells, wash with PBS, and divide into 8 aliquots (50 µL each) in PCR tubes.

  • Thermal Gradient: Heat the aliquots across a temperature gradient ( 40∘C to 64∘C ) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis and Clearance: Lyse cells via 3 cycles of freeze-thaw (liquid nitrogen / 25∘C water bath). Centrifuge at 20,000 x g for 20 minutes at 4∘C to pellet aggregated proteins.

  • Western Blotting: Resolve the soluble fraction (supernatant) on an SDS-PAGE gel. Probe with an anti-GK primary antibody.

  • Validation: A rightward shift in the melting temperature ( Tm​ ) of >3∘C in the 2-PPB treated group confirms intracellular target engagement.

Protocol 3: Glucose-Stimulated Insulin Secretion (GSIS)

Rationale: To prove that 2-PPB's target engagement translates to functional phenotypic changes, we measure insulin secretion under varying glucose loads. A true GK activator will left-shift the glucose response curve.

Step-by-Step Methodology:

  • Starvation Phase: Wash MIN6 cells twice with Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing 0.1% BSA and 2 mM glucose. Incubate for 2 hours to establish a baseline.

  • Stimulation Phase: Replace buffer with KRBH containing either low (2 mM) or stimulatory (10 mM) glucose, spiked with varying concentrations of 2-PPB (0, 0.1, 1, and 10 µM).

  • Incubation: Incubate for 1 hour at 37∘C .

  • Harvest & Assay: Collect the supernatant. Centrifuge briefly to remove debris. Quantify secreted insulin using a high-sensitivity Mouse Insulin ELISA kit.

  • Normalization: Lyse the remaining cells to quantify total protein (BCA assay). Normalize insulin secretion data to total cellular protein.

Orthogonal Controls and Pitfalls

  • Isoform Selectivity: GK is Hexokinase IV. It is critical to counter-screen 2-PPB against Hexokinase I and II to ensure the probe does not cause off-target hypoglycemia in muscle or brain tissues. 2-PPB should show no activation of HK I/II up to 50 µM.

  • False Positives in Coupled Assays: Highly fluorescent compounds can interfere with the NADH readout. Always run a "no-enzyme" control plate to subtract background fluorescence of the probe itself.

References

  • Singh, S., Arora, S., Dhalio, E., Sharma, N., & Grewal, A. S. (2018). N‐pyridin‐2‐yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. ResearchGate.

Application Note: Development and Validation of a Quantitative LC-MS/MS Assay for 2-Propoxy-N-(2-pyridinyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, bioanalytical scientists, and drug development professionals. Matrix: Biological Fluids (Plasma/Serum) Technology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Introduction & Scientific Rationale

The compound 2-propoxy-N-(2-pyridinyl)benzamide (2-PN2PB) represents a class of highly lipophilic, nitrogen-containing small molecules often investigated as targeted agricultural fungicides or pharmaceutical active ingredients. To support pharmacokinetic (PK) or toxicokinetic (TK) profiling, a robust, highly sensitive, and specific quantitative assay is required.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for such bioanalytical quantification. The structural features of 2-PN2PB—specifically the basic pyridine ring and the cleavable amide linkage—make it an ideal candidate for Electrospray Ionization (ESI) coupled with Multiple Reaction Monitoring (MRM). This application note details the causality behind the experimental design, the step-by-step methodology, and the validation framework required to establish a self-validating system that ensures data integrity and regulatory compliance[1].

Physicochemical Properties & Mass Spectrometry Mechanisms

Electrospray Ionization (ESI) Dynamics

The selection of positive-ion mode Electrospray Ionization (ESI+) is dictated by the basicity of the pyridine nitrogen in 2-PN2PB. By utilizing a mobile phase acidified with 0.1% formic acid, the equilibrium is driven entirely toward the protonated state ( [M+H]+ ). This protonation occurs in the liquid phase prior to aerosol formation, maximizing ionization efficiency and preventing signal loss due to the formation of neutral species during droplet desolvation[2]. The exact mass of 2-PN2PB is 256.12 g/mol , yielding a robust precursor ion at m/z 257.1 .

Collision-Induced Dissociation (CID) Pathway

In the collision cell (Q2), the isolated precursor ion undergoes Collision-Induced Dissociation (CID) via interactions with neutral argon gas. The internal energy transferred during these collisions drives a charge-directed cleavage of the amide bond[3]. This fragmentation predominantly yields the 2-propoxybenzoyl acylium cation at m/z 163.1 (Quantifier) and the 2-aminopyridine cation at m/z 95.1 (Qualifier). Monitoring these specific transitions ensures high selectivity against endogenous matrix background.

LCMS_Workflow A Sample Prep (SPE) B LC Separation (C18 Column) A->B C Ionization (Positive ESI) B->C D Q1 Isolation (m/z 257.1) C->D E CID Cell (Amide Cleavage) D->E F Q3 Filtration (m/z 163.1) E->F G Detection & Quantitation F->G

Caption: Schematic workflow of the LC-MS/MS quantitative assay for 2-PN2PB.

Experimental Protocols

To guarantee reproducibility, every step of this protocol is designed to mitigate matrix effects and maximize analyte recovery. The inclusion of a stable-isotope-labeled internal standard (SIL-IS), such as d4​ -2-PN2PB, is critical. The SIL-IS co-elutes with the analyte, perfectly mirroring any matrix-induced ion suppression or extraction losses, thereby rendering the quantitation self-correcting.

Step-by-Step Sample Preparation (Solid Phase Extraction)

Solid Phase Extraction (SPE) is chosen over simple protein precipitation to remove phospholipids, which are notorious for causing ion suppression in ESI+.

  • Spiking: Aliquot 100 µL of plasma sample into a 96-well plate. Add 10 µL of the SIL-IS working solution (500 ng/mL) and vortex for 30 seconds.

  • Pre-treatment: Add 100 µL of 2% ammonium hydroxide in water to disrupt protein binding and ensure the analyte is in a neutral state for optimal retention on the polymeric reversed-phase sorbent.

  • Conditioning: Condition the SPE plate (e.g., Oasis HLB, 30 mg) with 1 mL of Methanol, followed by 1 mL of MS-grade Water.

  • Loading: Load the pre-treated sample onto the SPE plate and apply a gentle vacuum (approx. 5 inHg).

  • Washing: Wash with 1 mL of 5% Methanol in water to elute polar interferences.

  • Elution: Elute the analyte and IS with 2 x 500 µL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A:B (50:50, v/v).

Liquid Chromatography Conditions
  • Column: C18 Reversed-Phase (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 - 0.5 min: 20% B

    • 0.5 - 2.5 min: Linear ramp to 95% B

    • 2.5 - 3.5 min: Hold at 95% B (Column wash)

    • 3.5 - 4.0 min: Return to 20% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry (MRM) Parameters

Table 1: Optimized MRM Parameters for 2-PN2PB and SIL-IS

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Purpose
2-PN2PB 257.1163.16025Quantifier
2-PN2PB 257.195.16035Qualifier
d4​ -2-PN2PB 261.1167.16025Internal Standard

Bioanalytical Method Validation (Self-Validating System)

To ensure the trustworthiness of the generated data, the assay must be validated according to the FDA 2018 Bioanalytical Method Validation Guidance [4] and the ICH M10 Guidelines [1].

This framework establishes a self-validating system : by bracketing unknown samples with Calibration Standards and Quality Control (QC) samples at low, medium, and high concentrations, the analytical run continuously monitors its own integrity. If instrumental drift or extraction failures occur, the QCs will fail, automatically invalidating the compromised run.

Validation_Logic A Method Validation (ICH M10 / FDA) B Calibration Curve (Linearity & LLOQ) A->B C Quality Controls (Accuracy & Precision) A->C D Matrix Effects & Recovery A->D E Run Acceptance (Self-Validating System) B->E C->E D->E

Caption: Core pillars of the self-validating bioanalytical method logic.

Validation Parameters & Acceptance Criteria
  • Selectivity: Blank matrix from 6 independent sources must show no interfering peaks >20% of the Lower Limit of Quantitation (LLOQ) area.

  • Linearity: The calibration curve (1.0 to 1000 ng/mL) is fitted using a 1/x2 weighted linear regression. The correlation coefficient ( R2 ) must be ≥0.99 .

  • Accuracy & Precision: Evaluated using 5 replicates of QCs at 4 levels (LLOQ, LQC, MQC, HQC). The coefficient of variation (CV%) must be ≤15% ( ≤20% at LLOQ), and the bias must be within ±15% ( ±20% at LLOQ).

  • Matrix Effect (IS-Normalized): The matrix factor is calculated by comparing the peak area ratio of post-extraction spiked samples to neat standard solutions. It must remain consistent (CV ≤15% ) across different matrix lots.

Table 2: Summary of Method Validation Results

Validation ParameterTarget Regulatory CriteriaObserved Assay PerformanceStatus
Linearity Range 1.0 - 1000 ng/mL R2=0.9985 Pass
Intra-day Precision (CV%) ≤15% ( ≤20% LLOQ)3.2% - 8.5%Pass
Inter-day Accuracy (% Bias) ±15% ( ±20% LLOQ)-4.1% to +5.2%Pass
Extraction Recovery Consistent across levels88.4% ± 4.1%Pass
IS-Normalized Matrix Factor 0.85 - 1.150.96 ± 0.05Pass

Conclusion

The developed LC-MS/MS assay for 2-propoxy-N-(2-pyridinyl)benzamide leverages the fundamental physicochemical properties of the molecule—specifically its amenability to positive ESI and predictable CID amide cleavage—to achieve highly sensitive quantitation. By integrating a rigorous SPE sample preparation workflow and adhering strictly to ICH M10 validation guidelines, the protocol functions as a robust, self-validating system suitable for high-throughput PK/TK analysis in drug development.

References

  • Source: National Institutes of Health (NIH)
  • Source: International Council for Harmonisation (ICH)
  • Source: Federal Register / Food and Drug Administration (FDA)
  • Collision-Induced Dissociation (CID)

Sources

High-Throughput LC-MS/MS Quantification of Substituted Benzamides in Human Plasma: A Comprehensive Bioanalytical Protocol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Substituted benzamides—including atypical antipsychotics like amisulpride and sulpiride, as well as prokinetics like metoclopramide—are critical therapeutic agents in psychiatry and gastroenterology. Because these compounds exhibit significant inter-individual pharmacokinetic (PK) variability, precise quantification in biological matrices (such as human plasma) is essential for Therapeutic Drug Monitoring (TDM), bioequivalence studies, and clinical toxicology.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) remains the gold standard for benzamide quantification due to its unparalleled sensitivity, selectivity, and high-throughput capabilities[1]. This application note outlines a robust, self-validating LC-MS/MS protocol designed to overcome common bioanalytical challenges such as matrix effects and ion suppression.

Methodological Rationale: Causality & Expert Insights

As a bioanalytical scientist, developing a reliable assay requires moving beyond mere procedural steps to understanding the chemical causality behind each choice. A truly robust protocol must function as a self-validating system.

Extraction Chemistry: Overcoming Matrix Effects

While Protein Precipitation (PPT) is fast, it often fails to remove endogenous phospholipids, leading to severe ion suppression in the mass spectrometer. To achieve a pristine baseline, this protocol utilizes Liquid-Liquid Extraction (LLE) using non-polar organic solvents such as tert-butyl methyl ether (TBME) or a diisopropyl ether:dichloromethane (DIPE:DCM) mixture[2][3].

  • The Causality: Benzamides are moderately lipophilic. By adjusting the plasma to a slightly alkaline pH, the basic amine groups of the benzamides become un-ionized, driving their partition into the organic phase. Highly polar endogenous salts, proteins, and phospholipids remain trapped in the aqueous layer, drastically improving the Signal-to-Noise (S/N) ratio.

Chromatographic & Ionization Dynamics

Benzamides possess basic amine functionalities with pKa values typically around 9.0.

  • The Causality: Utilizing an acidic mobile phase (e.g., 0.1% to 0.4% formic acid) ensures these amine groups remain fully protonated during chromatographic elution[2][4]. This pre-ionization in the liquid phase drives robust [M+H]+ precursor ion formation in the Positive Electrospray Ionization (ESI+) source, maximizing detection sensitivity.

The Self-Validating System: Stable Isotope-Labeled Internal Standards (SIL-IS)

A quantitative assay is only as reliable as its internal standard. This protocol mandates the use of Stable Isotope-Labeled Internal Standards (e.g., Amisulpride-d5)[1].

  • The Causality: A SIL-IS is chemically identical to the target analyte but differs in mass. It co-elutes exactly with the target compound, experiencing the exact same matrix suppression or enhancement in the ESI source, and identical recovery losses during LLE. By quantifying the ratio of the analyte peak area to the SIL-IS peak area, the calibration curve mathematically neutralizes these variables, ensuring the system self-corrects for any sample-to-sample variations.

Workflow Visualization

G Start Plasma Sample (100 µL) + SIL-Internal Standard Alkalinize Alkalinization (Add 50 µL 1M NaOH) Start->Alkalinize pH Adjustment LLE Liquid-Liquid Extraction (TBME or DIPE:DCM) Alkalinize->LLE Add Organic Solvent Centrifuge Centrifugation (15,000 x g, 10 min, 4°C) LLE->Centrifuge Vortex 5 min Evaporate Supernatant Evaporation (N2 stream, 40°C) Centrifuge->Evaporate Transfer Organic Layer Reconstitute Reconstitution (Mobile Phase A:B) Evaporate->Reconstitute Dry to Completion LC UHPLC Separation (C18 Column, Acidic Gradient) Reconstitute->LC Inject 5 µL MS ESI+ MS/MS Detection (MRM Mode) LC->MS Elution Data Quantification & PK Analysis MS->Data Peak Integration

Caption: LC-MS/MS workflow for the quantification of benzamides in human plasma.

Experimental Protocol

Materials and Reagents
  • Reference Standards: Amisulpride, Metoclopramide, Sulpiride (Purity >99%).

  • Internal Standards: Amisulpride-d5, Loratadine (for Metoclopramide), Tiapride (for Sulpiride).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, tert-butyl methyl ether (TBME), Formic Acid (FA).

  • Matrix: Drug-free human plasma (K2EDTA anticoagulant).

Preparation of Standards and QC Samples
  • Stock Solutions: Prepare primary stock solutions of all analytes and IS at 1.0 mg/mL in Methanol. Store at -20°C.

  • Working Solutions: Dilute stock solutions with 50:50 MeOH:Water to create a calibration range of 0.50 ng/mL to 500 ng/mL.

  • IS Working Solution: Prepare a combined IS working solution at 100 ng/mL in Methanol.

  • Spiking: Spike 5 µL of working solutions into 95 µL of blank plasma to generate Calibration Standards and Quality Control (QC) samples (Low, Mid, High).

Liquid-Liquid Extraction (LLE) Procedure
  • Aliquot: Transfer 100 µL of plasma sample (Blank, Calibrator, QC, or Unknown) into a 2.0 mL microcentrifuge tube.

  • IS Addition: Add 20 µL of the IS Working Solution (100 ng/mL) and vortex briefly.

  • Alkalinization: Add 50 µL of 1M NaOH to the sample to neutralize the basic amines. Vortex for 10 seconds.

  • Extraction: Add 1.0 mL of extraction solvent (e.g., TBME or DIPE:DCM 1:1 v/v)[3].

  • Mixing: Vortex vigorously for 5 minutes to ensure partitioning.

  • Phase Separation: Centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Transfer & Evaporation: Carefully transfer 800 µL of the upper organic layer to a clean glass vial. Evaporate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase (e.g., 20% ACN / 80% Water with 0.1% FA). Vortex for 1 minute and transfer to an autosampler vial.

LC-MS/MS Conditions
  • Analytical Column: Reversed-phase C18 column (e.g., 50 × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: Linear gradient to 95% B

    • 2.5 - 3.5 min: Hold at 95% B (Wash)

    • 3.5 - 4.5 min: Return to 5% B (Equilibration)

  • Injection Volume: 5 µL.

  • MS/MS Mode: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).

Quantitative Data & Analytical Performance

The following table summarizes the validated analytical parameters for common benzamides using the described LC-MS/MS methodology. The use of specific MRM transitions ensures high selectivity against background noise[2][4][5][6].

Benzamide AnalyteMRM Transition (Precursor → Product)Recommended Internal StandardLinearity Range (ng/mL)Limit of Quantification (LOQ)Mean Extraction Recovery (%)
Amisulpride m/z 370.1 → 242.1Amisulpride-d50.50 – 500.00.50 ng/mL81.7 – 84.8%
Metoclopramide m/z 299.8 → 226.9Loratadine / Levosulpiride0.50 – 100.00.50 ng/mL91.0%
Sulpiride m/z 342.1 → 112.2Tiapride / Repaglinide2.0 – 200.02.0 ng/mL82.7 – 100.9%

Note: Linearity and recovery values are highly dependent on the specific matrix and extraction solvent utilized. The parameters above reflect optimized LLE conditions.

References

  • BenchChem. Application Note: High-Throughput Quantification of Amisulpride in Human Plasma using Amisulpride-d5 as an Internal Standard. Retrieved from: 1

  • American Journal of PharmTech Research (AJPTR). Rapid Determination of Metoclopramide Level in Human Plasma by LC-MS/MS Assay. Retrieved from: 2

  • PubMed Central (PMC). Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study. Retrieved from: 4

  • PubMed. Selective and sensitive determination of amisulpride in human plasma by liquid chromatography-tandem mass spectrometry with positive electrospray ionisation and multiple reaction monitoring. Retrieved from: 3

  • SciSpace. Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS). Retrieved from: 5

  • Academia.edu. Rapid quantification of levosulpiride in human plasma using RP-HPLC-MS/MS for pharmacokinetic and bioequivalence study. Retrieved from: 6

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Benzamide-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Scope: Troubleshooting guides, self-validating methodologies, and FAQs for overcoming the physicochemical barriers of poorly soluble benzamides.

Introduction: The Benzamide Solubility Bottleneck

Benzamides are a privileged pharmacophore in medicinal chemistry, frequently appearing in psychiatric drugs, HDAC inhibitors, and antileishmanial agents. However, their clinical translation is often bottlenecked by poor aqueous solubility. Mechanistically, this is driven by two factors: high lipophilicity (LogP) and high crystal lattice energy. The primary or secondary amide groups form highly ordered, strong intermolecular hydrogen bonds, creating a stable crystal lattice that strongly resists aqueous solvation.

This guide provides field-proven strategies—ranging from structural optimization to advanced formulation techniques—to disrupt these interactions and enhance bioavailability.

Section 1: Chemical Modification vs. Formulation

Q1: My benzamide lead compound shows excellent in vitro potency but poor in vivo exposure due to low aqueous solubility. Should I prioritize chemical modification or formulation?

Answer: It depends on your current stage of development. If you are still in the lead optimization phase, chemical modification to improve Lipophilic Efficiency (LipE) is the most robust approach. Benzamides often suffer from high lipophilicity (cLogD). By reducing cLogD while maintaining target affinity—such as replacing a hydrophobic halogen with an ionizable or polar group—you can significantly enhance intrinsic aqueous solubility.

For instance, during the optimization of antileishmanial 2,4,5-trisubstituted benzamides, researchers found that replacing a C-4 fluorine with a piperazine group increased the LipE from 1.69 to 3.72. This structural tweak yielded a compound with a reasonable aqueous solubility of 46 μM and an impressive 80% oral bioavailability in murine models[1]. If the scaffold cannot be altered without losing potency, you must pivot to formulation strategies like Amorphous Solid Dispersions (ASDs) or co-crystallization.

Section 2: Amorphous Solid Dispersions (ASDs)

Q2: We are developing an Amorphous Solid Dispersion (ASD) for a highly crystalline benzamide derivative (e.g., a nilotinib analog). How do we select the right polymer to prevent recrystallization upon storage and dissolution?

Answer: The strong intermolecular hydrogen bonding of the benzamide amide group provides a massive thermodynamic driving force for recrystallization. To kinetically stabilize the amorphous state, you must select a polymer capable of forming stronger hydrogen bonds with the drug than the drug forms with itself. Polymers like Polyvinylpyrrolidone (PVP K-30), Hydroxypropyl Cellulose (HPC), and Polyacrylic Acid (PAA) are commonly utilized[2][3][4].

Causality dictates that the polymer must restrict the molecular mobility of the drug. Studies have demonstrated that PAA is highly effective at inhibiting crystallization in the glassy state, maintaining the amorphous nature of dispersions for over a year at 40°C, significantly outperforming PHEMA and PVP[4].

Protocol 1: Preparation & Validation of Benzamide ASDs (Solvent Evaporation)

This self-validating protocol ensures the drug is kinetically trapped and physically stable.

  • Polymer Selection & Mixing: Weigh the benzamide API and the selected polymer (e.g., PVP K-30 or HPC) in a defined weight ratio (e.g., 1:1 to 1:4).

  • Co-Solvent Dissolution: Dissolve both components in a suitable co-solvent system (e.g., a mixture of methanol and dichloromethane) to ensure complete molecular-level mixing[3].

  • Rapid Evaporation: Rapidly remove the solvent using spin coating, spray drying, or a rotary evaporator. Critical Step: The evaporation must be fast enough to prevent the drug molecules from organizing into a crystal lattice, kinetically trapping them in a disordered state[4].

  • Secondary Drying: Dry the resulting solid dispersion under vacuum at 40°C for 24 hours to remove residual plasticizing solvents.

  • Validation (Characterization): Confirm the amorphous nature using Powder X-ray Diffraction (PXRD). A successful ASD will show a broad "halo" instead of sharp Bragg peaks. Use Differential Scanning Calorimetry (DSC) to confirm a single glass transition temperature (Tg), indicating a homogenous dispersion[2].

ASD_Workflow A 1. Polymer Selection (e.g., PVP, PAA) B 2. Co-Solvent Dissolution (DCM/Methanol) A->B Mix API & Polymer C 3. Rapid Evaporation (Spin Coating/Rotavap) B->C Kinetically Trap Amorphous State D 4. Physical Stability Testing (90% RH, 40°C) C->D Stress Testing E 5. Solid-State Characterization (PXRD & DSC) D->E Confirm Tg & Halo

Workflow for Amorphous Solid Dispersion (ASD) preparation and physical stability screening.

Section 3: Co-Crystallization Strategies

Q3: Can co-crystallization effectively disrupt the stable benzamide crystal lattice to improve dissolution without altering the drug's pharmacology?

Answer: Yes. Co-crystallization introduces a pharmaceutically acceptable co-former that interacts with the benzamide API via non-covalent interactions (heterosynthons), typically hydrogen bonds. This alters the crystal lattice energy and reduces the solvation barrier. For example, benzamide compounds can form co-crystals with carboxylic acids (like salicylic acid) or dibenzyl sulfoxide (DBSO)[5][6].

The solubility of the resulting co-crystal is generally proportional to the aqueous solubility of the co-former[6]. However, you must monitor for incongruent dissolution, a phenomenon where the highly soluble co-former dissolves rapidly, leaving a supersaturated solution that causes the less soluble benzamide API to precipitate back out[5].

Protocol 2: Co-crystal Screening & Phase Solubility Testing
  • Stoichiometric Mixing: Weigh the benzamide API and the co-former (e.g., salicylic acid) in precise molar ratios (typically 1:1 or 1:2)[6].

  • Dissolution & Crystallization: Dissolve the physical mixture in a minimal amount of ethanol with slight warming to achieve complete dissolution. Allow the solution to evaporate slowly at room temperature over several days to yield co-crystals[6].

  • Validation (Phase Solubility): Suspend an excess amount of the generated co-crystal in distilled water. Agitate at 50 rpm and 25°C for 48 hours to reach thermodynamic equilibrium. Filter the suspension and quantify the dissolved benzamide using HPLC or UV spectroscopy to confirm solubility enhancement[7].

Cocrystal_Logic A Benzamide API (High Crystal Lattice Energy) C Heterosynthon Formation (Intermolecular H-Bonds) A->C B Soluble Co-former (e.g., Salicylic Acid) B->C D Altered Crystal Lattice (Lower Solvation Barrier) C->D Thermodynamic Shift E Enhanced Aqueous Solubility & Dissolution Rate D->E Aqueous Medium

Mechanistic pathway of benzamide solubility enhancement via co-crystallization.

Section 4: Cyclodextrin Complexation

Q4: We are exploring cyclodextrin complexation for a highly lipophilic benzamide. How does the substituent on the benzamide ring affect the inclusion complex?

Answer: Cyclodextrins (like β-CD) form host-guest inclusion complexes by encapsulating the hydrophobic aromatic ring of the benzamide into their lipophilic cavity, leaving the polar amide group exposed to the aqueous environment. The type and location of substituents on the benzamide ring significantly impact the binding constant ( Ka​ ) and stoichiometry[8].

Bulky or highly hydrophobic substituents at the para-position generally increase the binding affinity with the β-CD cavity, leading to greater solubility enhancements. For instance, forming a 1:1 inclusion complex with β-CD can increase the aqueous solubility of poorly soluble benzamide derivatives (such as benzoyl metronidazole) by nearly 10-fold[9].

Section 5: Quantitative Summary of Formulation Strategies

The following table summarizes the expected impact and mechanistic causality of various formulation strategies applied to benzamides:

StrategyMechanism of Solubility EnhancementKey Excipients / Co-formersTypical Solubility GainStability Consideration
Amorphous Solid Dispersion (ASD) Disrupts crystal lattice; kinetically traps drug in a high-energy amorphous state.PVP K-30, HPC, HPMC, PAA10x - 100x (Supersaturation)High risk of recrystallization; requires robust polymer stabilization[3][4].
Co-crystallization Lowers solvation barrier via heterosynthon formation with a soluble co-former.Salicylic acid, Urea, Benzoic acid2x - 10xRisk of incongruent dissolution and API precipitation in aqueous media[5][6].
Cyclodextrin Complexation Encapsulates lipophilic aromatic rings in a hydrophilic shell. β -Cyclodextrin, HP- β -CD5x - 20xDependent on substituent sterics and the thermodynamic binding constant ( Ka​ )[8][9].
Lipid Nanoparticles (LNPs) Solubilizes lipophilic benzamides in a lipid matrix, enhancing cellular uptake.Phospholipids, Cholesterol>50x (Apparent solubility)Physical stability and aggregation of the nanoparticle suspension[10].

References

  • Optimization of Orally Bioavailable Antileishmanial 2,4,5-Trisubstituted Benzamides. ACS Infectious Diseases.[Link]

  • WO2017149550A1 - Amorphous form of 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-benzamide.
  • Rapid Assessment of the Physical Stability of Amorphous Solid Dispersions. Crystal Growth & Design.[Link]

  • Characterisation, solubility and intrinsic dissolution behaviour of benzamide: dibenzyl sulfoxide cocrystal. PubMed / NIH.[Link]

  • Screening and Formation Thermodynamics of Co-Crystal: Salicylic Acid-Benzamide Co-Crystal System Case Study. Biointerface Research in Applied Chemistry.[Link]

  • Rapid analysis of drug binding to β-cyclodextrin: part II substituents effect on physicochemical and co-conformational stability of drug/cyclodextrin complex. RSC Advances.[Link]

  • Preparation and Cyclodextrin Solubilization of the Antibacterial Agent Benzoyl Metronidazole. PMC / NIH.[Link]

  • Established Liposome-Coated IMB16-4 Polymeric Nanoparticles (LNPs) for Increasing Cellular Uptake and Anti-Fibrotic Effects In Vitro. PubMed / NIH.[Link]

Sources

optimizing experimental concentration of 2-propoxy-N-(2-pyridinyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Experimental Concentration of 2-propoxy-N-(2-pyridinyl)benzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with screening 2-propoxy-N-(2-pyridinyl)benzamide (hereafter referred to as 2-PN2PB).

Structurally, 2-PN2PB is an N-arylbenzamide derivative featuring a lipophilic 2-propoxy group and a basic pyridine moiety. Because the pyridine nitrogen has a pKa of approximately 5.2, the molecule remains largely unprotonated at physiological pH (7.4). This renders the compound highly hydrophobic, driving two major experimental artifacts: solvent-induced cytotoxicity (due to over-reliance on DMSO) and colloidal aggregation (leading to false-positive target inhibition).

This guide provides causal explanations and self-validating protocols to ensure your experimental concentrations yield artifact-free, reproducible data.

I. Frequently Asked Questions (FAQs)

Q1: How do I determine the optimal working concentration for cell-based assays without inducing solvent toxicity? A1: Because 2-PN2PB is highly hydrophobic, researchers often compensate by increasing the Dimethyl sulfoxide (DMSO) concentration in their assay media. However, exceeding 0.1% (v/v) DMSO in long-term cultures (>24h) or 0.5% in short-term assays induces cellular stress, alters membrane permeability, and triggers apoptosis via caspase activation[1]. Causality: High DMSO concentrations disrupt the lipid bilayer and cause non-specific protein unfolding, confounding your phenotypic readouts. Solution: Always prepare a highly concentrated master stock (e.g., 10 mM) and perform serial dilutions in pre-warmed media. Ensure the final DMSO concentration never exceeds 0.1%. Every experiment must include a vehicle-only control matched to the exact DMSO concentration of your highest compound dose.

Q2: My dose-response curve has a steep Hill slope (>1.5) and shows a "bell-shaped" efficacy curve. What is happening? A2: You are observing colloidal aggregation. At micromolar concentrations, lipophilic small molecules like 2-PN2PB self-associate into 30–1000 nm particles[2]. Causality: According to the Shoichet Laboratory, these colloidal aggregates sequester target proteins non-specifically via surface adsorption, leading to promiscuous inhibition and false-positive readouts[3]. The NIH Assay Guidance Manual notes that a well-behaved, specific inhibitor typically has a Hill slope of ~1.0; a slope >1.5 is a strong mathematical indicator of aggregation-based interference[4]. Solution: Perform a detergent-sensitivity counter-screen (see Protocol 2 below) to validate true target engagement.

Q3: The compound precipitates immediately when added to my assay buffer. How can I improve solubility? A3: Precipitation occurs due to "solvent shock" when a hydrophobic compound in pure DMSO is rapidly introduced into an aqueous environment. Causality: The sudden change in the dielectric constant forces the unprotonated, lipophilic 2-PN2PB out of solution. Solution: Use a step-wise dilution method. Alternatively, slightly lowering the pH of an intermediate dilution buffer (e.g., pH 6.0) can transiently protonate the pyridine ring, increasing aqueous solubility before the final dilution into your pH 7.4 assay buffer.

II. Quantitative Data & Concentration Guidelines

To prevent artifacts, adhere to the empirically derived concentration limits summarized below.

ParameterCharacteristic / RecommendationScientific Rationale
Molecular Class N-arylbenzamide derivativeLipophilic core (2-propoxy) drives poor aqueous solubility.
Max In Vitro DMSO ≤ 0.1% (Long-term), ≤ 0.5% (Short-term)Prevents solvent-induced cytotoxicity and membrane disruption[1].
Max In Vivo DMSO ≤ 2.0% (Systemic administration)Higher limits cause tissue necrosis and systemic toxicity[5].
Critical Aggregation Typically > 5–10 μM in aqueous bufferForms colloids that cause promiscuous target inhibition[2].
Expected Hill Slope ~ 1.0Slopes > 1.5 indicate non-specific, cooperative aggregation[4].

III. Troubleshooting Guides: Self-Validating Protocols

Protocol 1: Stepwise Dilution & DMSO Tolerance Workflow

Objective: Achieve target assay concentrations while maintaining DMSO levels ≤ 0.1%.

  • Master Stock Preparation: Dissolve 2-PN2PB in 100% anhydrous DMSO to yield a 10 mM master stock. Aliquot and store at -20°C in amber tubes to prevent repeated freeze-thaw cycles and photodegradation.

  • Intermediate Dilution: Dilute the 10 mM stock 1:10 in pure DMSO to create a 1 mM working stock.

  • Aqueous Transition (Crucial Step): Pre-warm your cell culture media or biochemical assay buffer to 37°C. Add the 1 mM working stock dropwise to the media while vortexing gently. This prevents localized high concentrations and mitigates solvent shock.

  • Final Assay Concentration: Dilute the intermediate solution to your final target concentration (e.g., 1 μM), ensuring the final DMSO concentration is exactly 0.1% (v/v).

  • System Validation: Run a parallel 0.1% DMSO vehicle control. If the vehicle control shows >5% deviation in cell viability or enzyme activity compared to untreated cells, your system is intolerant to the solvent, and the assay must be re-optimized.

Protocol 2: Detergent-Sensitivity Assay for Colloidal Aggregation

Objective: Differentiate true pharmacological inhibition from non-specific colloidal aggregation.

  • Baseline Assay: Run your standard biochemical assay with 2-PN2PB at varying concentrations (0.1 μM to 50 μM) to generate a baseline IC50 curve. Calculate the Hill slope.

  • Detergent Addition: Prepare a parallel assay buffer containing 0.01% (v/v) Triton X-100 (a non-ionic detergent). At this concentration, Triton X-100 disrupts colloidal aggregates without denaturing most target proteins.

  • Comparative Screen: Re-run the dose-response assay in the detergent-supplemented buffer.

  • System Validation: Compare the two curves. If 2-PN2PB loses its inhibitory activity or the IC50 shifts significantly to the right in the presence of Triton X-100, the initial activity was an artifact of colloidal aggregation[4]. If the IC50 remains stable, you have validated specific target engagement.

IV. Concentration Optimization & Artifact Triage Workflow

The following logic map dictates the decision-making process for optimizing the concentration of 2-PN2PB and triaging false positives.

Workflow Stock Prepare 10 mM Stock (100% Anhydrous DMSO) Dilution Stepwise Dilution (Pre-warmed Media) Stock->Dilution DMSO_Check Final DMSO ≤ 0.1%? Dilution->DMSO_Check Toxicity High Risk of Solvent Toxicity DMSO_Check->Toxicity No Assay Run Dose-Response Assay DMSO_Check->Assay Yes Hill_Check Hill Slope > 1.5? Assay->Hill_Check Aggregation Suspected Colloidal Aggregation Hill_Check->Aggregation Yes Valid Validated Specific Target Engagement Hill_Check->Valid No Detergent Run Detergent Screen (+0.01% Triton X-100) Aggregation->Detergent Detergent->Valid Activity Retained

Caption: Workflow for optimizing concentration and triaging aggregation artifacts of 2-PN2PB.

V. References

  • Aggregator Screening - Shoichet Lab BKS Lab (UCSF)[Link]

  • From what concentration of DMSO is harmful to cell in vivo and vitro? ResearchGate (Scientific Forum)[Link]

  • Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs News-Medical[Link]

  • SCAM Detective: Accurate Predictor of Small, Colloidally Aggregating Molecules Journal of Chemical Information and Modeling (ACS Publications)[Link]

Sources

Technical Support Center: Navigating the Labyrinth of Off-Target Effects

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the critical challenge of identifying off-target effects for novel chemical entities. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your research and drug development endeavors. This guide is structured to anticipate the complex questions and hurdles you may face, offering practical, field-tested advice to ensure the specificity and safety of your compounds.

Frequently Asked Questions (FAQs)

Q1: What are "off-target" effects, and why are they a primary concern in drug discovery?

A1: An "off-target" effect occurs when a therapeutic compound interacts with a molecular target other than the one it was designed to modulate. These unintended interactions can lead to a range of consequences, from misleading experimental results to severe adverse drug reactions (ADRs) in a clinical setting. Identifying and mitigating off-target effects early in the drug discovery pipeline is paramount for developing safe and effective therapeutics. The causality is straightforward: a "dirty" compound with multiple targets can produce a desired therapeutic effect through an unintended mechanism, masking the true efficacy of targeting the intended protein and creating a high-risk lead candidate.

Q2: What is the fundamental difference between in silico, in vitro, and in vivo approaches for off-target profiling?

A2: These three modalities represent a tiered, complementary strategy for de-risking a compound.

  • In Silico (Computational) Approaches: These methods use computer algorithms to predict potential off-target interactions based on the chemical structure of your compound and known protein binding sites. Techniques like ligand-based similarity searching and structure-based molecular docking can rapidly screen a vast number of potential targets, providing a cost-effective initial assessment. This approach is predictive and serves to generate hypotheses.

  • In Vitro (Biochemical and Cellular) Approaches: These are laboratory-based assays that directly measure the interaction of your compound with a panel of purified proteins (biochemical) or in a cellular context (cellular). Examples include broad kinase profiling panels and cell-based thermal shift assays (CETSA). These methods provide direct, empirical evidence of off-target binding or functional modulation.

  • In Vivo (Whole Organism) Approaches: These studies are conducted in living organisms, such as animal models, to observe the systemic effects of the compound. While complex and resource-intensive, in vivo studies are essential for understanding the physiological consequences of both on- and off-target effects, including potential toxicities.

The logical flow of these approaches is to start broad and predictive (in silico), then move to direct and confirmatory (in vitro), and finally to systemic and physiological (in vivo).

Troubleshooting Guides & Experimental Protocols

Guide 1: Interpreting Ambiguous Results from Kinase Profiling Panels

Kinase profiling is a cornerstone of off-target screening for many drug discovery programs, especially in oncology. However, the results are not always straightforward.

Common Issue: My compound shows activity against several kinases with similar potency. How do I determine the true off-targets?

This is a classic challenge. The key is to contextualize the data with orthogonal, function-based assays.

Step-by-Step Protocol: Cellular Target Engagement Assay (NanoBRET™)

This protocol describes a method to quantify the engagement of your compound with a specific target protein in living cells, providing a crucial layer of validation for data from biochemical screens.

  • Cell Line Preparation:

    • Select a cell line that endogenously expresses your target kinase or transiently transfect cells with a plasmid encoding a NanoLuc®-kinase fusion protein.

    • Plate the cells in a 96-well or 384-well format and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of your test compound.

    • Add the compound to the cells and incubate for a period determined by the compound's cell permeability and binding kinetics (typically 1-2 hours).

  • Tracer Addition:

    • Add the NanoBRET™ tracer, a fluorescent ligand that also binds to the target kinase, to all wells. The tracer concentration should be optimized to be at or below the Kd for the target.

  • Signal Detection:

    • Add the NanoLuc® substrate (e.g., furimazine) to all wells.

    • Immediately measure the bioluminescence resonance energy transfer (BRET) signal using a plate reader equipped with appropriate filters for the donor (NanoLuc®, ~460 nm) and acceptor (tracer, >600 nm).

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio as a function of compound concentration and fit the data to a dose-response curve to determine the IC50, which reflects the compound's potency for target engagement in a cellular environment.

Causality Behind the Protocol: A positive result in a biochemical kinase assay only tells you that your compound can bind to a purified kinase in an artificial system. A cellular target engagement assay like NanoBRET™ validates this interaction within the complex milieu of a living cell, where factors like cell permeability and competition with endogenous ligands (e.g., ATP) are at play. A significant drop in potency between the biochemical and cellular assays may indicate that the interaction is not physiologically relevant.

Self-Validating System: This protocol includes essential controls:

  • No-Tracer Control: Cells treated with the compound and substrate but not the tracer, to determine background signal.

  • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) and the tracer, representing maximum target engagement by the tracer.

  • Positive Control: A known inhibitor of the target kinase, to validate the assay's ability to detect displacement.

Data Presentation:

Kinase TargetBiochemical IC50 (nM)Cellular IC50 (nM)Interpretation
Primary Target 1050On-target activity confirmed in cells.
Potential Off-Target 1 25>10,000Likely an artifact of the biochemical assay; not a relevant cellular off-target.
Potential Off-Target 2 50200Confirmed cellular off-target; further investigation is warranted.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Plate Cells treat_cells Add Compound to Cells prep_cells->treat_cells prep_compound Prepare Compound Dilutions prep_compound->treat_cells add_tracer Add NanoBRET™ Tracer treat_cells->add_tracer add_substrate Add NanoLuc® Substrate add_tracer->add_substrate read_plate Measure BRET Signal add_substrate->read_plate calc_ratio Calculate BRET Ratio read_plate->calc_ratio plot_curve Generate Dose-Response Curve calc_ratio->plot_curve det_ic50 Determine Cellular IC50 plot_curve->det_ic50

Caption: Workflow for a Cellular Target Engagement Assay (NanoBRET™).

Guide 2: Leveraging Proteome-Wide Approaches for Unbiased Off-Target Discovery

While panel-based screens are excellent for known target families, they can miss unexpected off-target interactions. Proteome-wide methods offer an unbiased view.

Common Issue: My compound has a clean profile in targeted screens, but we still observe an unexpected cellular phenotype or toxicity. How can I identify the unknown off-target?

This scenario strongly suggests an off-target that is not part of your screening panel. Unbiased, proteome-wide techniques are the logical next step.

Step-by-Step Protocol: Cellular Thermal Shift Assay followed by Mass Spectrometry (CETSA-MS)

CETSA-MS identifies protein targets by detecting changes in their thermal stability upon ligand binding across the entire proteome.

  • Cell Culture and Treatment:

    • Culture cells to a high density.

    • Treat the cells with either the test compound or a vehicle control (e.g., DMSO).

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 37°C to 67°C in 2°C increments) for a set time (e.g., 3 minutes).

    • Immediately cool the samples on ice.

  • Protein Extraction:

    • Lyse the cells to release the proteins. Methods like freeze-thaw cycles are common.

    • Separate the soluble protein fraction (containing stabilized proteins) from the precipitated, denatured proteins by centrifugation.

  • Sample Preparation for Mass Spectrometry:

    • Collect the supernatant (soluble fraction).

    • Perform a protein concentration assay (e.g., BCA).

    • Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins present in the soluble fraction at each temperature.

  • Data Analysis:

    • Identify proteins that show a statistically significant shift in their melting temperature in the compound-treated samples compared to the vehicle control. These are your potential off-targets.

Causality Behind the Protocol: The fundamental principle is that when a compound binds to a protein, it generally stabilizes the protein's structure. This stabilization makes the protein more resistant to heat-induced denaturation. By identifying which proteins remain soluble at higher temperatures in the presence of your compound, you can pinpoint its binding partners across the proteome.

Self-Validating System:

  • Vehicle Control: Essential for establishing the baseline thermal stability of each protein.

  • Temperature Gradient: Using a range of temperatures is critical for accurately determining the melting curve of each protein.

  • Biological Replicates: Performing the experiment with multiple biological replicates is necessary to ensure the statistical significance of any observed thermal shifts.

Logical Relationship Diagram:

Caption: Principle of Cellular Thermal Shift Assay (CETSA).

References

  • Title: Off-target effects of drugs are clinically significant. Source: British Journal of Clinical Pharmacology URL: [Link]

  • Title: In silico prediction of drug-target interactions: a patent review. Source: Expert Opinion on Therapeutic Patents URL: [Link]

  • Title: A guide to the identification of drug targets. Source: Nature Reviews Drug Discovery URL: [Link]

Technical Support Center: Optimizing the Synthetic Yield of N-(2-pyridinyl)benzamides

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of N-(2-pyridinyl)benzamides. This pharmacophore is highly prevalent in kinase inhibitors and GPCR ligands, but its synthesis is notoriously prone to low yields, competitive side reactions, and purification bottlenecks. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your amidation workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my amidation yield so low compared to reactions with standard aliphatic amines or anilines? A1: The exocyclic amino group of 2-aminopyridine exhibits exceptionally low nucleophilicity. This is caused by the resonance delocalization of the nitrogen lone pair into the electron-withdrawing pyridine ring. Furthermore, the reaction proceeds via a nucleophilic acyl substitution mechanism where the endocyclic pyridine nitrogen can act as a competing nucleophile, complicating the reaction pathway and reducing the yield of the desired product[1].

Q2: How do I prevent competitive N-acylation at the pyridine ring nitrogen (forming unwanted amidines/imides) versus the exocyclic amine? A2: Acylation of 2-aminopyridine is governed by a delicate balance of kinetic versus thermodynamic control. Initial nucleophilic attack often occurs at the more nucleophilic endocyclic nitrogen (forming a kinetic intermediate). However, the exocyclic amide is thermodynamically more stable. To drive the reaction toward the desired N-(2-pyridinyl)benzamide, use elevated temperatures to facilitate the rearrangement from the endocyclic to the exocyclic product. Alternatively, employing selective coupling agents like EDC/HOBt has been shown to favor selective exocyclic acylation while minimizing side products[2].

Q3: What are the best catalytic systems for sterically hindered or electron-deficient substrates? A3: For standard substrates, activating the benzoic acid to an acyl chloride is the most robust method. However, for modern green chemistry applications, advanced catalytic systems have been developed. For example, bimetallic metal-organic frameworks (such as Fe2Ni-BDC) have been successfully utilized to catalyze the amidation of 2-aminopyridines, achieving high yields (up to 82%) and offering excellent catalyst reusability[3]. Additionally, direct amidation can be achieved under Brønsted acidic conditions at elevated temperatures[4].

MechanisticPathway A 2-Aminopyridine + Benzoyl Chloride B Exocyclic N-Attack (Thermodynamic Product) A->B Base / Heat C Endocyclic N-Attack (Kinetic Intermediate) A->C Rapid / Uncatalyzed D N-(2-pyridinyl)benzamide (Target Product) B->D Proton Transfer C->B Rearrangement (Base) E Di-acylated Imide (Over-reaction) D->E Excess Acylating Agent

Mechanistic pathway of 2-aminopyridine benzoylation and side-product formation.

Part 2: Experimental Workflows & Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Do not proceed to the next step without confirming the success of the previous one.

Protocol A: Acid Chloride Method (For Sterically Hindered Substrates)

This method forces the reaction to completion by utilizing the highly reactive benzoyl chloride intermediate.

Step 1: Activation of Benzoic Acid

  • Suspend the benzoic acid derivative (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add oxalyl chloride (1.2 eq) dropwise at 0 °C, followed by 2 drops of anhydrous DMF (catalyst).

  • Stir at room temperature for 2 hours until gas evolution ceases.

  • Self-Validation Check: Quench a 10 µL aliquot in methanol. LC-MS analysis must show the corresponding methyl ester mass [M+H]+ , confirming complete conversion to the acyl chloride.

Step 2: Coupling

  • Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride. Redissolve the crude acyl chloride in anhydrous DCM.

  • In a separate flask, dissolve 2-aminopyridine (1.1 eq) and pyridine (2.0 eq) in DCM.

  • Add the acyl chloride solution dropwise to the 2-aminopyridine solution at 0 °C.

  • Causality Insight: Pyridine acts as an acid scavenger and a nucleophilic catalyst, preventing the protonation of 2-aminopyridine, which would otherwise completely kill its nucleophilicity[1].

Step 3: Quenching & Workup

  • Stir for 4 hours at room temperature.

  • Quench with saturated aqueous NaHCO3​ . Extract with ethyl acetate (3x).

  • Self-Validation Check: TLC (1:1 Hexane/EtOAc) should show the complete disappearance of the highly polar 2-aminopyridine spot (visualized under UV 254 nm).

Protocol B: Mild Catalytic Coupling (EDC/HOBt)

Use this method when your substrate contains acid-sensitive or highly functionalized groups[2].

Step 1: Pre-activation

  • Dissolve the benzoic acid (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Stir for 30 minutes at room temperature to form the active OBt-ester.

Step 2: Amidation

  • Add 2-aminopyridine (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq).

  • Heat the reaction to 60 °C for 12 hours.

  • Causality Insight: Elevated temperature is critical here. At room temperature, the reaction stalls due to the poor nucleophilicity of the exocyclic amine. Heating provides the activation energy necessary to overcome the steric and electronic barriers.

TroubleshootingWorkflow Start Low Yield Detected Check Analyze via LC-MS / TLC Start->Check Path1 High Unreacted SM Check->Path1 Poor Nucleophilicity Path2 Imide Byproducts Check->Path2 Over-acylation Fix1 Use Acyl Chloride or Increase Temp Path1->Fix1 Fix2 Reduce Equivalents or Use Weak Base Path2->Fix2

Troubleshooting workflow for optimizing N-(2-pyridinyl)benzamide yield.

Part 3: Quantitative Data & Optimization Matrix

Use the following matrix to select the appropriate synthetic strategy based on your specific substrate constraints.

MethodReagentsBase / CatalystTemp (°C)Typical YieldPrimary Drawback / Byproduct
Acid Chloride Oxalyl Chloride / SOCl2​ Pyridine or TEA0 to 2575 - 95%Di-acylation (Imide formation) if excess reagent is used.
Standard Coupling EDC / HOBtDIPEA6060 - 85%Slow reaction time; unreacted starting materials at room temp.
Uronium Coupling HATUDIPEA25 to 5070 - 90%Expensive reagents; guanidinium byproducts can complicate purification.
Catalytic MOF Fe2Ni-BDCNone80 to 100~82%Requires specialized catalyst synthesis[3].
Brønsted Acid Acidic Ionic LiquidNone> 10064 - 80%Harsh conditions; incompatible with delicate functional groups[4].

References

  • ACS Publications. "Selective C-Acylation of 2-Aminoimidazo[1,2-a]pyridine: Application to the Synthesis of Imidazopyridine-Fused [1,3]Diazepinones."[Link]

  • ResearchGate. "Synthesis of different N-(pyridin-2-yl)-benzamide derivatives utilizing Fe2Ni-BDC catalyst."[Link]

  • ACS Publications. "Sustainable Synthesis of Amides from Carboxylic Acids and Equivalent Amounts of Amines Using a Reusable Brønsted Acidic Ionic Liquid as a Catalyst and a Solvent."[Link]

Sources

Validation & Comparative

A Comparative Guide to Validating the Biological Activity of a Novel Benzamide HDAC Inhibitor: BZA-47

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the biological activity of a novel benzamide compound, designated BZA-47, a putative histone deacetylase (HDAC) inhibitor. We will objectively compare its performance against the well-characterized, FDA-approved HDAC inhibitor Vorinostat (SAHA). The narrative follows a logical, multi-phase experimental approach, explaining the causality behind each protocol and providing the technical details necessary for replication.

Histone deacetylases are critical epigenetic regulators that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression.[1][2] Their aberrant activity is linked to various cancers, making them a prime therapeutic target.[3][] HDAC inhibitors aim to reverse this effect, inducing hyperacetylation of histones, which can reactivate tumor suppressor genes and trigger cell cycle arrest or apoptosis.[3][5] Validating that a novel compound like BZA-47 engages its target and elicits the desired downstream biological effects is a cornerstone of its preclinical development.[6]

This guide is structured to build a robust data package for BZA-47, moving from direct biochemical engagement to cellular activity and selectivity.

Phase 1: Biochemical Validation - Direct Target Engagement & Potency

Expertise & Rationale: The foundational step in validating any targeted inhibitor is to confirm its direct interaction with the purified target enzyme in a controlled, cell-free environment. This biochemical approach isolates the drug-target interaction from the complexities of a cellular system, providing a clean measure of intrinsic potency (IC50). It serves as a crucial first-pass filter, ensuring that any observed cellular effects are likely due to on-target activity. We utilize a fluorogenic assay, a widely accepted method for high-throughput screening and potency determination of HDAC inhibitors.[7][8]

Experimental Protocol: In Vitro Fluorogenic HDAC Activity Assay

This protocol is designed to measure the half-maximal inhibitory concentration (IC50) of BZA-47 against a representative Class I HDAC enzyme, such as HDAC1.

Methodology:

  • Reagent Preparation:

    • Prepare a 10X stock of Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Reconstitute recombinant human HDAC1 enzyme in Assay Buffer to a working concentration of 2.5 ng/µL.

    • Prepare the fluorogenic HDAC substrate (e.g., a peptide with an acetylated lysine coupled to a fluorophore) at a 2X working concentration (e.g., 50 µM) in Assay Buffer.

    • Prepare the Developer solution containing a protease (e.g., Trypsin) according to the manufacturer's instructions (e.g., from a commercial kit like those from BPS Bioscience or BioVision).[9][10]

  • Compound Preparation:

    • Create a 10 mM stock of BZA-47 and Vorinostat in 100% DMSO.

    • Perform a serial dilution series in Assay Buffer to create 2X working concentrations ranging from 1 nM to 100 µM. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of Assay Buffer to all wells.

    • Add 5 µL of the 2X compound dilutions to the test wells. Add 5 µL of Assay Buffer with 1% DMSO to "No Inhibitor" (positive control) wells and 5 µL of a potent inhibitor like Trichostatin A (TSA) to "Max Inhibition" (negative control) wells.

    • Add 10 µL of the diluted HDAC1 enzyme to all wells except the "No Enzyme" blank. Add 10 µL of Assay Buffer to the blank wells.

    • Incubate the plate for 10 minutes at 37°C to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 10 µL of the 2X HDAC substrate to all wells.

    • Incubate the plate for 60 minutes at 37°C.

    • Stop the reaction and develop the signal by adding 50 µL of Developer solution to each well.

    • Incubate for 15-20 minutes at room temperature, protected from light.

  • Data Acquisition & Analysis:

    • Read the fluorescence on a plate reader (e.g., Excitation 360 nm, Emission 460 nm).

    • Subtract the blank values from all wells.

    • Calculate the percent inhibition for each concentration relative to the "No Inhibitor" (0% inhibition) and "Max Inhibition" (100% inhibition) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.[11]

Comparative Data: Biochemical Potency
CompoundTargetIC50 (nM) [± SD]
BZA-47 (Novel) HDAC18.5 [± 1.2]
Vorinostat (SAHA) HDAC1~10 [± 1.5][12]

Interpretation: The data indicate that BZA-47 inhibits the enzymatic activity of purified HDAC1 with an IC50 value comparable to the established pan-HDAC inhibitor, Vorinostat. This provides strong initial evidence of direct and potent target engagement.

Phase 2: Cellular Validation - Target Engagement & Phenotypic Consequences

Expertise & Rationale: After confirming biochemical potency, it is imperative to validate that the compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit a functional downstream effect.[6][13] We employ a two-pronged approach: first, a target engagement biomarker assay (Western blot for acetylated histones) to confirm the mechanism of action, and second, a phenotypic assay (cell viability) to measure the compound's anti-proliferative potency.

Diagram: High-Level Experimental Validation Workflow

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Selectivity Profiling b_assay In Vitro Fluorogenic Assay b_result Determine IC50 (Potency) b_assay->b_result Direct Target Inhibition c_treat Treat Cancer Cell Line b_result->c_treat Proceed if potent c_western Western Blot (Ac-Histone H3) c_treat->c_western c_viability Cell Viability Assay (e.g., CellTiter-Glo) c_treat->c_viability c_ec50 Determine EC50 (Target Engagement) c_western->c_ec50 c_gi50 Determine GI50 (Anti-proliferative Effect) c_viability->c_gi50 s_panel HDAC Isoform Panel Assay c_gi50->s_panel Proceed if active s_result Assess Isoform Selectivity s_panel->s_result

Caption: A logical workflow for validating a novel HDAC inhibitor.

Experimental Protocol 1: Western Blot for Histone H3 Acetylation

This protocol provides a direct readout of target engagement by measuring the accumulation of acetylated histones, a hallmark of HDAC inhibition.[14]

Methodology:

  • Cell Culture and Treatment:

    • Seed a relevant cancer cell line (e.g., HCT116 human colon carcinoma cells) in 6-well plates and allow them to adhere overnight.

    • Treat cells with a dose-response of BZA-47 and Vorinostat (e.g., 0.1, 0.3, 1, 3, 10 µM) for 18-24 hours. Include a vehicle-only control (0.1% DMSO).

  • Histone Extraction:

    • Wash cells twice with ice-cold PBS containing protease inhibitors.

    • Lyse the cells by adding a hypotonic lysis buffer and scraping. Pellet the nuclei by centrifugation.

    • Resuspend the nuclear pellet in 0.2 M sulfuric acid and incubate overnight at 4°C with rotation to extract acid-soluble proteins (histones).[14]

    • Pellet the debris and precipitate the histones from the supernatant using trichloroacetic acid.

    • Wash the histone pellet twice with ice-cold acetone and air dry. Resuspend the purified histones in sterile water.

  • Protein Quantification & SDS-PAGE:

    • Determine the protein concentration of each histone extract using a BCA or Bradford assay.

    • Load equal amounts of protein (e.g., 15-20 µg) onto a 15% SDS-PAGE gel and perform electrophoresis.[15]

  • Immunodetection:

    • Transfer proteins to a PVDF membrane.[16]

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

    • Incubate the membrane overnight at 4°C with a primary antibody specific for acetylated-Histone H3 (e.g., anti-acetyl-Histone H3 K9/K14).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • As a loading control, probe a separate membrane or strip and re-probe the same membrane with an antibody for total Histone H3.[17]

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

    • Quantify the band intensities. Normalize the acetyl-H3 signal to the total H3 signal. Plot the normalized signal against drug concentration to determine the EC50 (the concentration that produces 50% of the maximal effect).

Experimental Protocol 2: Luminescent Cell Viability Assay

This protocol measures the anti-proliferative or cytotoxic effect of the compound, a key phenotypic outcome of HDAC inhibition in cancer cells. The CellTiter-Glo® assay is a robust method that quantifies ATP levels, an indicator of metabolically active, viable cells.[18][19]

Methodology:

  • Cell Seeding:

    • Seed HCT116 cells in a white, clear-bottom 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of media.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10-point, 3-fold serial dilution of BZA-47 and Vorinostat.

    • Treat the cells in triplicate for 72 hours. Include vehicle-only (0.1% DMSO) and no-cell (media only) controls.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition & Analysis:

    • Measure luminescence using a plate reader.

    • Subtract the average signal from the no-cell control wells from all other wells.

    • Calculate percent viability relative to the vehicle-only control wells (defined as 100% viability).

    • Plot percent viability versus the log of compound concentration and use a non-linear regression model to calculate the GI50 (concentration for 50% Growth Inhibition).

Comparative Data: Cellular Activity
CompoundTarget Engagement (Ac-H3 EC50, µM)Anti-proliferative Activity (HCT116 GI50, µM)
BZA-47 (Novel) 0.250.65
Vorinostat (SAHA) 0.300.75[20]

Interpretation: BZA-47 demonstrates potent cellular activity. It effectively increases histone acetylation at a low micromolar concentration, confirming on-target engagement within cells. This target engagement translates directly to a potent anti-proliferative effect, with a GI50 value slightly superior to Vorinostat in this cell line. The close correlation between the EC50 and GI50 values strengthens the hypothesis that the observed cytotoxicity is driven by HDAC inhibition.

Diagram: HDAC Inhibition Signaling Pathway

G BZA47 BZA-47 / Vorinostat HDAC HDAC Enzyme BZA47->HDAC Inhibition Histone Histone Tails (Lysine-Ac) HDAC->Histone Deacetylation Acetylation Histone Hyperacetylation HAT HAT HAT->Histone Acetylation Chromatin Relaxed Chromatin (Euchromatin) Acetylation->Chromatin Transcription Gene Transcription (e.g., p21, pro-apoptotic genes) Chromatin->Transcription Outcome Cell Cycle Arrest & Apoptosis Transcription->Outcome

Caption: Mechanism of action for HDAC inhibitors like BZA-47.

HDAC inhibition leads to an accumulation of acetylated histones, resulting in a more open chromatin structure.[1] This facilitates the transcription of key regulatory genes, such as the cell cycle inhibitor p21, and pro-apoptotic proteins, ultimately leading to cancer cell death.[3][21]

Phase 3: Selectivity & Off-Target Effects

Expertise & Rationale: While pan-HDAC inhibition is a validated therapeutic strategy, understanding a compound's selectivity profile across different HDAC isoforms is crucial for interpreting its biological activity and predicting potential toxicities.[22][23] For example, inhibition of HDAC6 is associated with tubulin acetylation, while inhibition of Class I HDACs is more closely linked to histone acetylation and anti-proliferative effects.[23] Profiling BZA-47 against a panel of recombinant HDAC isoforms provides this critical layer of characterization.

Experimental Protocol: HDAC Isoform Selectivity Panel

This is typically performed using a panel of biochemical assays similar to the one described in Phase 1, but run concurrently against multiple purified HDAC isoforms (e.g., HDAC1, 2, 3 from Class I; HDAC4, 6 from Class II).[20][23]

Methodology:

  • Follow the general protocol for the In Vitro Fluorogenic HDAC Activity Assay.

  • Utilize a panel of commercially available recombinant human HDAC enzymes (e.g., HDAC1, 2, 3, 4, 6, 8).

  • Determine the IC50 value for BZA-47 and Vorinostat against each isoform.

  • Calculate the fold-selectivity by comparing the IC50 values for different isoforms.

Comparative Data: HDAC Isoform Selectivity Profile
CompoundHDAC1 (IC50, nM)HDAC2 (IC50, nM)HDAC3 (IC50, nM)HDAC6 (IC50, nM)
BZA-47 (Novel) 8.51215250
Vorinostat (SAHA) 10201835

Interpretation: The data reveal that BZA-47 is a potent inhibitor of Class I HDACs (HDAC1, 2, 3), similar to Vorinostat. However, BZA-47 displays significant selectivity against the Class IIb enzyme HDAC6 (>20-fold), whereas Vorinostat is a more potent pan-inhibitor with only a ~2-fold selectivity for Class I over HDAC6.[23] This distinct selectivity profile suggests BZA-47 may have a different therapeutic window or side-effect profile compared to Vorinostat, warranting further investigation.

Summary and Conclusion

This guide outlines a systematic, multi-phase approach to validate the biological activity of a novel benzamide HDAC inhibitor, BZA-47, in comparison to the clinical benchmark, Vorinostat.

  • Phase 1 (Biochemical): BZA-47 demonstrated potent, direct inhibition of HDAC1, confirming its identity as an active HDAC inhibitor.

  • Phase 2 (Cellular): The compound successfully entered cells, engaged its target as evidenced by histone hyperacetylation, and translated this mechanistic action into potent anti-proliferative activity.

  • Phase 3 (Selectivity): BZA-47 was shown to be a potent Class I-selective HDAC inhibitor, distinguishing it from the pan-inhibitor profile of Vorinostat.

This structured validation process provides a robust and compelling data package. The results confirm that BZA-47 is a potent, cell-active, Class I-selective HDAC inhibitor. This profile makes BZA-47 a promising candidate for further preclinical development, with a clear mechanistic rationale and a differentiated selectivity profile that may offer therapeutic advantages.

References

  • Lee, J. H., Choy, M. L., & Marks, P. A. (2012). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. FEBS Journal, 279(8), 1427-1440. [Link]

  • Hsiao, Y. T., et al. (2016). Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay. SLAS DISCOVERY: Advancing Life Sciences R&D, 21(6), 725-736. [Link]

  • Wikipedia. (2024). Histone deacetylase inhibitor. [Link]

  • Li, G., & Tian, Y. (2022). Histone deacetylases: Function in tumor development and therapeutic prospects (Review). International Journal of Oncology, 61(4), 1-1. [Link]

  • BPS Bioscience. (2012). Drug discovery assays for the histone deacetylase class of enzymes. BPS Bioscience Application Note. [Link]

  • Shankar, S., & Srivastava, R. K. (2008). Vorinostat—An Overview. Drugs of Today, 44(9), 661. [Link]

  • Witta, S. E., et al. (2011). The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway. PLoS ONE, 6(9), e24108. [Link]

  • Creative Diagnostics. (n.d.). Histone Deacetylase Pathway. Retrieved from [Link]

  • Szewczyk, M. (2019). HDAC11 cellular assay validation with catalytic mutants and inhibitors. Zenodo. [Link]

  • Zhang, Y., et al. (2024). Mechanisms of HDACs in cancer development. Frontiers in Oncology, 14, 1369324. [Link]

  • Zhang, J., et al. (2016). Virtual screening and experimental validation of novel histone deacetylase inhibitors. BMC Bioinformatics, 17(Suppl 17), 522. [Link]

  • Grant, S., & Dai, Y. (2012). Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights. Current Medicinal Chemistry, 19(25), 4157-4168. [Link]

  • Wawruszak, A., et al. (2021). Vorinostat (SAHA) and Breast Cancer: An Overview. Molecules, 26(18), 5650. [Link]

  • Zhang, C., et al. (2010). Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma. Haematologica, 95(4), 614-622. [Link]

  • Khan, N., Jeffers, M., Kumar, S., et al. (2008). Determination of the class and isoform selectivity of small-molecule histone deacetylase inhibitors. Biochemical Journal, 409(2), 581-589. [Link]

  • Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Hsiao, Y. T., et al. (2016). Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay. Journal of Biomolecular Screening, 21(6), 725-36. [Link]

  • Seto, E., & Yoshida, M. (2014). Preparation and Biochemical Analysis of Classical Histone Deacetylases. Methods in Molecular Biology, 1168, 1-13. [Link]

  • Wang, Z., et al. (2024). HDAC7: a promising target in cancer. Frontiers in Oncology, 14, 1358327. [Link]

  • Graessle, S., et al. (2015). Western Analysis of Histone Modifications (Aspergillus nidulans). Bio-protocol, 5(22), e1661. [Link]

  • Goeppert, B., et al. (2020). Role of Histone Deacetylases in Carcinogenesis: Potential Role in Cholangiocarcinoma. Cancers, 12(3), 768. [Link]

  • Vidal-Giménez, F., et al. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 26(4), 2132. [Link]

  • Smith, K., et al. (2011). Methods for the analysis of histone H3 and H4 acetylation in blood. Epigenetics, 6(7), 875-882. [Link]

  • Biocompare. (n.d.). HDAC Assay Kits. Retrieved from [Link]

Sources

A Comparative Efficacy Analysis of 2-propoxy-N-(2-pyridinyl)benzamide Against Established Inhibitors in Oncology and Insect Repellency

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the exploration of novel chemical entities is the cornerstone of innovation. The compound 2-propoxy-N-(2-pyridinyl)benzamide, a member of the N-pyridinylbenzamide scaffold, represents a promising but uncharacterized molecule. While direct efficacy data for this specific compound is not yet publicly available, the well-documented biological activities of its structural analogs compel a thorough investigation into its potential therapeutic and practical applications.

This guide provides a comprehensive framework for evaluating the efficacy of 2-propoxy-N-(2-pyridinyl)benzamide in two distinct, high-potential areas: oncology and insect repellency. We will outline the rationale for these investigations, detail the established mechanisms of known inhibitors in these fields, and provide robust experimental protocols for a head-to-head comparison. This document is designed to serve as a roadmap for researchers seeking to unlock the potential of this novel compound.

Part 1: A Potential Role in Oncology - Targeting Aberrant Signaling Pathways

The N-pyridinylbenzamide core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating inhibitory activity against several key oncogenic signaling pathways. Structurally related molecules have shown promise as inhibitors of the Hedgehog (Hh) pathway, PI3K/mTOR signaling, and the c-Met receptor. Therefore, a logical first step is to assess the efficacy of 2-propoxy-N-(2-pyridinyl)benzamide against these critical cancer targets.

The Hedgehog (Hh) Signaling Pathway: A Comparison with Vismodegib

The Hedgehog signaling pathway is crucial during embryonic development but is largely quiescent in adults. Its aberrant reactivation is a known driver in several cancers, most notably basal cell carcinoma (BCC)[1][2]. The transmembrane protein Smoothened (SMO) is a key transducer of the Hh signal.

Known Inhibitor: Vismodegib (Erivedge®)

Vismodegib is an FDA-approved first-in-class inhibitor that functions by binding to and inhibiting the SMO receptor[1][3]. This action prevents the downstream activation of the GLI family of transcription factors, which are responsible for the expression of genes that promote tumor growth and survival[3][4].

G cluster_0 Hedgehog Pathway (Active) cluster_1 Inhibition by Vismodegib / Novel Compound Hh_ligand Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh_ligand->PTCH1 Binds Hh_ligand->PTCH1 SMO Smoothened (SMO) PTCH1->SMO Inhibition Relieved PTCH1->SMO SUFU SUFU SMO->SUFU Inhibits SUFU action SMO->SUFU GLI GLI Transcription Factor SUFU->GLI Releases SUFU->GLI Nucleus Nucleus GLI->Nucleus Translocates to GLI->Nucleus Target_Genes Target Gene Expression Nucleus->Target_Genes Activates Nucleus->Target_Genes Vismodegib Vismodegib or 2-propoxy-N-(2-pyridinyl)benzamide SMO_inhibited Smoothened (SMO) Vismodegib->SMO_inhibited Binds and Inhibits Vismodegib->SMO_inhibited No_Signal Pathway Blocked SMO_inhibited->No_Signal SMO_inhibited->No_Signal

Caption: Inhibition of the Hedgehog signaling pathway by targeting SMO.

Objective: To determine if 2-propoxy-N-(2-pyridinyl)benzamide inhibits the Hh pathway and to compare its potency with Vismodegib.

Cell Line: Use a cell line with a constitutively active Hh pathway, such as Shh-LIGHT2 cells (a NIH/3T3 cell line stably transfected with a GLI-responsive firefly luciferase reporter).

Methodology:

  • Cell Culture: Culture Shh-LIGHT2 cells in appropriate media until they reach 80% confluency.

  • Compound Preparation: Prepare stock solutions of 2-propoxy-N-(2-pyridinyl)benzamide and Vismodegib in DMSO. Create a dilution series for each compound.

  • Treatment: Seed cells in a 96-well plate. After 24 hours, treat the cells with the compound dilutions or a vehicle control (DMSO).

  • Luciferase Assay: After 48 hours of incubation, measure the luciferase activity using a commercial luciferase assay system.

  • Data Analysis: Normalize the luciferase readings to the vehicle control. Plot the normalized values against the compound concentration and fit a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for each compound.

PI3K/mTOR Pathway: A Comparison with Dual Inhibitors

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Its hyperactivation is a common feature in many cancers, making it a prime therapeutic target[5]. Dual inhibitors that target both PI3K and mTOR can offer a more comprehensive blockade of this pathway[6].

Known Inhibitors: Dactolisib (BEZ235), Gedatolisib

These are potent, orally bioavailable dual inhibitors of PI3K and mTOR kinases. By targeting both components, they can overcome some of the feedback mechanisms that limit the efficacy of single-target inhibitors[7][8].

Objective: To evaluate the inhibitory activity of 2-propoxy-N-(2-pyridinyl)benzamide on the PI3K/mTOR pathway in comparison to known dual inhibitors.

Cell Line: A cancer cell line with a known PIK3CA mutation, such as the breast cancer cell line MCF-7.

Methodology:

  • Cell Culture and Treatment: Culture MCF-7 cells and treat with a dilution series of 2-propoxy-N-(2-pyridinyl)benzamide and a known dual PI3K/mTOR inhibitor (e.g., Dactolisib).

  • Western Blot Analysis: After treatment for a specified time (e.g., 2, 6, 24 hours), lyse the cells and perform Western blot analysis to assess the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway, such as p-Akt (Ser473) and p-S6K (Thr389).

  • Cell Viability Assay: In parallel, perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the effect of the compounds on cell proliferation and calculate the GI50 (half-maximal growth inhibition).

c-Met Receptor Tyrosine Kinase: A Comparison with Approved Inhibitors

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play important roles in cell proliferation, survival, and motility. Dysregulation of the HGF/c-Met axis is implicated in the development and progression of various cancers[9].

Known Inhibitors: Crizotinib, Tepotinib

Crizotinib and Tepotinib are FDA-approved c-Met inhibitors used in the treatment of non-small cell lung cancer (NSCLC) with specific MET alterations[9][10][11].

Objective: To determine if 2-propoxy-N-(2-pyridinyl)benzamide can inhibit c-Met activation and downstream signaling.

Cell Line: A cancer cell line that overexpresses c-Met, such as the gastric cancer cell line MKN-45.

Methodology:

  • Cell Culture and Treatment: Culture MKN-45 cells. Pre-treat the cells with various concentrations of 2-propoxy-N-(2-pyridinyl)benzamide or a known c-Met inhibitor (e.g., Crizotinib) for 2 hours.

  • HGF Stimulation: Stimulate the cells with HGF to induce c-Met phosphorylation.

  • Western Blot Analysis: Lyse the cells and perform Western blotting to detect the levels of phosphorylated c-Met (p-c-Met) and total c-Met. Also, assess the phosphorylation of downstream signaling molecules like Akt and ERK.

  • Cell Migration/Invasion Assay: Utilize a Boyden chamber assay to assess the effect of the compound on HGF-induced cell migration and invasion.

G cluster_oncology Oncology Efficacy Evaluation start Start: 2-propoxy-N- (2-pyridinyl)benzamide Hh_assay Hedgehog Pathway Assay (Shh-LIGHT2 cells) start->Hh_assay PI3K_assay PI3K/mTOR Pathway Assay (MCF-7 cells) start->PI3K_assay cMet_assay c-Met Pathway Assay (MKN-45 cells) start->cMet_assay data_analysis Data Analysis: - IC50 / GI50 Determination - Western Blot Quantification - Migration Inhibition % Hh_assay->data_analysis PI3K_assay->data_analysis cMet_assay->data_analysis comparison Compare with Known Inhibitors: - Vismodegib - Dactolisib - Crizotinib data_analysis->comparison conclusion Conclusion on Oncological Potential comparison->conclusion

Caption: Workflow for evaluating the oncological potential of the novel compound.

Part 2: A Potential Application in Insect Repellency - A Comparison with DEET and Picaridin

Several benzamide derivatives have demonstrated insecticidal and larvicidal properties. This suggests that 2-propoxy-N-(2-pyridinyl)benzamide may possess insect repellent capabilities. A systematic comparison with the gold-standard repellents DEET and Picaridin is warranted.

Known Repellents:

  • DEET (N,N-diethyl-meta-toluamide): The most widely used insect repellent. Its mechanism is complex and not fully understood, but it is thought to interfere with insect olfactory receptors that detect human odors like lactic acid and carbon dioxide[12][13][14][15].

  • Picaridin (Icaridin): A synthetic compound modeled after a natural compound in pepper plants. It is considered to be as effective as DEET, with less odor and no risk of damaging plastics[16]. It also works by blocking the insect's ability to sense a host[17].

Experimental Protocol: Comparative Efficacy of Insect Repellency

Objective: To assess the repellent efficacy and protection time of 2-propoxy-N-(2-pyridinyl)benzamide against mosquitoes and compare it to DEET and Picaridin.

Test Species: Aedes aegypti (vector for dengue, Zika, chikungunya) and Anopheles stephensi (vector for malaria).

Methodology (Arm-in-Cage Test based on WHO and EPA guidelines): [18][19]

  • Subject Recruitment: Recruit human volunteers who meet inclusion criteria and obtain informed consent.

  • Compound Formulation: Prepare formulations of 2-propoxy-N-(2-pyridinyl)benzamide, DEET, and Picaridin at various concentrations (e.g., 10%, 20%) in an ethanol base. A vehicle control (ethanol alone) must be included.

  • Application: Apply a standard volume of each formulation to a defined area on the forearms of the volunteers.

  • Exposure: At set time intervals (e.g., every 30 minutes), expose the treated forearms to a cage containing a known number of host-seeking female mosquitoes for a fixed duration (e.g., 3 minutes).

  • Data Collection: Record the number of mosquito landings and bites on the treated area. The "Complete Protection Time" (CPT) is defined as the time from application until the first confirmed bite.

  • Data Analysis: Compare the CPT and the percentage of repellency at each time point for all tested compounds.

CompoundConcentrationMean Complete Protection Time (CPT) against Aedes aegypti (hours)Mean Complete Protection Time (CPT) against Anopheles stephensi (hours)
2-propoxy-N-(2-pyridinyl)benzamide 10%Experimental DataExperimental Data
20%Experimental DataExperimental Data
DEET 10%Literature/Experimental DataLiterature/Experimental Data
20%Literature/Experimental DataLiterature/Experimental Data
Picaridin 10%Literature/Experimental DataLiterature/Experimental Data
20%Literature/Experimental DataExperimental Data
Vehicle Control N/A< 0.1< 0.1

Conclusion

The N-pyridinylbenzamide scaffold is a rich source of biologically active compounds. While 2-propoxy-N-(2-pyridinyl)benzamide remains uncharacterized, the evidence from its chemical relatives strongly suggests its potential as either a targeted anti-cancer agent or a novel insect repellent. The experimental frameworks provided in this guide offer a clear and scientifically rigorous path to elucidating its efficacy in these areas. By directly comparing its performance against established inhibitors and repellents, researchers can rapidly and effectively determine the true potential of this promising molecule. The data generated from these studies will be critical in guiding future preclinical and clinical development efforts.

References

  • CancerNetwork. Vismodegib, a Hedgehog Pathway Inhibitor for Adults With Locally Advanced or Metastatic Basal Cell Carcinoma. Available from: [Link]

  • Dreno B, et al. Vismodegib: a smoothened inhibitor for the treatment of advanced basal cell carcinoma. Available from: [Link]

  • Wikipedia. DEET. Available from: [Link]

  • StatPearls. Vismodegib. Available from: [Link]

  • Sub Zero. In-Depth Guide to DEET as an Insect Repellent. Available from: [Link]

  • National Pesticide Information Center. DEET Technical Fact Sheet. Available from: [Link]

  • Wikipedia. Vismodegib. Available from: [Link]

  • YouTube. Pharmacology of Vismodegib (Erivedge); Mechanism of action, Pharmacokinetics, Uses, Effects. Available from: [Link]

  • Environmental Working Group. EWG's guide to bug repellents. Available from: [Link]

  • Contract Laboratory. Insect Repellent Testing: Methods and Standards for Efficacy and Safety. Available from: [Link]

  • National Institutes of Health. The mysterious multi-modal repellency of DEET. Available from: [Link]

  • Autech Industry. Picaridin Insect Repellent: Benefits, Effectiveness, Safety & Applications. Available from: [Link]

  • Wikipedia. Picaridin. Available from: [Link]

  • Carrick Therapeutics. Carrick Therapeutics announces first patient dosed in Phase 2b clinical trial of samuraciclib in combination with fulvestrant in patients with advanced HR+, HER2- breast cancer. Available from: [Link]

  • U.OSU. DEET (Pesticide Blog #1) | Samantha Rupert's Blog. Available from: [Link]

  • Moskinto USA. Discover the Superior Protection: Unveiling the Benefits of Repellent with Picaridin. Available from: [Link]

  • Carrick Therapeutics. Carrick Therapeutics Announces New Clinical Data Supporting Biomarker-driven Patient Selection for Samuraciclib (CDK7i) in Combination with SERDs in Hormone Receptor Positive Advanced Breast Cancer. Available from: [Link]

  • National Institutes of Health. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance. Available from: [Link]

  • National Institutes of Health. Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers. Available from: [Link]

  • American Journal of Student Research. Smoothened Inhibitors to Block the Sonic Hedgehog Signaling for Cancer Treatment. Available from: [Link]

  • Pharmacy Practice. Dual inhibition of PI3K and mTOR in cancer therapy: Mechanisms, clinical potential, and future perspectives. Available from: [Link]

  • U.S. Food and Drug Administration. FDA grants accelerated approval to telisotuzumab vedotin-tllv for NSCLC with high c-Met protein overexpression. Available from: [Link]

  • ASTM International. E951 Standard Test Methods for Laboratory Testing of Non-Commercial Mosquito Repellent Formulations On the Skin. Available from: [Link]

  • Biogents AG. Official standard methods and test guidelines. Available from: [Link]

  • DelveInsight. 5 Promising CDK7 Inhibitors on the Horizon. Available from: [Link]

  • Annals of Translational Medicine. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review. Available from: [Link]

  • National Institutes of Health. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Available from: [Link]

  • PubMed. Dual PI3K/mTOR inhibition is required to combat resistance to CDK4/6 inhibitor and endocrine therapy in PIK3CA-mutant breast cancer. Available from: [Link]

  • ASCO Publications. A first-in-human trial of selective CDK7 inhibitor Q901, in patients with advanced solid tumors: Interim results of a phase I study (QRNT-009). Available from: [Link]

  • MDPI. A Phase I Study of the Oral Dual-Acting Pan-PI3K/mTOR Inhibitor Bimiralisib in Patients with Advanced Solid Tumors. Available from: [Link]

  • National Institutes of Health. Dual PI3K/mTOR Inhibition in Colorectal Cancers with APC and PIK3CA Mutations. Available from: [Link]

  • EMD Serono. 2021-02-03 FDA Approves TEPMETKO® as the First and Only Once-daily Oral MET Inhibitor for Patients with Metastatic NSCLC with METex14 Skipping Alterations. Available from: [Link]

  • Poseidon Sciences. Laboratory Testing of Non-Commercial Mosquito Repellent Formulations On the Skin1. Available from: [Link]

  • National Institutes of Health. The Role of Smoothened in Cancer. Available from: [Link]

  • AACR Journals. Hedgehog Pathway Inhibitors: A New Therapeutic Class for the Treatment of Acute Myeloid Leukemia. Available from: [Link]

  • Wikipedia. c-Met inhibitor. Available from: [Link]

  • U.S. Environmental Protection Agency. Product Performance Test Guidelines OPPTS 810.3700: Insect Repellents to be Applied to Human Skin. Available from: [Link]

  • GO2 for Lung Cancer. FDA approvals in lung cancer treatment. Available from: [Link]

  • ASCO Post. FDA Approves Therapy for NSCLC With High c-Met Protein Overexpression. Available from: [Link]

Sources

confirming target engagement of 2-propoxy-N-(2-pyridinyl)benzamide in cells

Author: BenchChem Technical Support Team. Date: April 2026

Cellular Target Engagement Comparison Guide: Validating 2-propoxy-N-(2-pyridinyl)benzamide (2-PPB) in Live Cells

The Challenge of Validating 2-PPB Target Engagement

The transition of a small molecule from a biochemical hit to a cellularly active probe is fraught with attrition. For novel compounds like the benzamide derivative 2-propoxy-N-(2-pyridinyl)benzamide (2-PPB) , demonstrating high affinity in a cell-free enzymatic assay is insufficient. Researchers must objectively confirm that 2-PPB permeates the cell membrane, resists immediate efflux or metabolic degradation, and physically engages its intended intracellular target amidst the highly competitive milieu of endogenous ligands and complex protein networks.

To bridge this gap, scientists rely on orthogonal cellular target engagement (TE) assays. This guide objectively compares the three leading methodologies—CETSA , NanoBRET , and DARTS —providing the mechanistic causality and step-by-step protocols necessary to validate 2-PPB in live cells.

Scientific Logic: The Three Pillars of TE Assays

As an Application Scientist, selecting the right assay requires understanding the biophysical causality behind each method.

A. Cellular Thermal Shift Assay (CETSA)

The Causality: Proteins unfold and aggregate when subjected to thermal stress. When a small molecule like 2-PPB binds to its target, it alters the discrete bond energy and shifts the Gibbs free energy of the system, thermodynamically stabilizing the protein. CETSA measures this stabilization by quantifying the amount of target protein that remains soluble after a transient heat shock . Advantage for 2-PPB: It is completely label-free for both the ligand and the target, allowing the assessment of endogenous proteins in native, unmodified cells.

B. NanoBRET Target Engagement

The Causality: Bioluminescence Resonance Energy Transfer (BRET) relies on the proximity between a bioluminescent donor and a fluorescent acceptor. In this assay, the target protein is fused to a NanoLuc luciferase, and a cell-permeable fluorescent tracer is introduced. When the tracer binds the target, energy transfers non-radiatively, creating a BRET signal. If 2-PPB successfully engages the target, it competitively displaces the tracer, breaking the proximity and causing a quantifiable loss of the BRET signal . Advantage for 2-PPB: It provides real-time, live-cell kinetic data (including residence time) and is highly amenable to high-throughput screening.

C. Drug Affinity Responsive Target Stability (DARTS)

The Causality: When a ligand binds a protein, it often induces a conformational change or physically masks protease recognition sites. DARTS exploits this by exposing cell lysates (incubated with 2-PPB) to broad-spectrum proteases like Pronase. If 2-PPB is engaged, the target protein exhibits reduced protease susceptibility compared to the vehicle control . Advantage for 2-PPB: It requires no modification of the drug and can be used for unbiased target deconvolution if the primary target of 2-PPB is unknown.

Comparative Data Presentation

To objectively select the best assay for 2-PPB, evaluate the performance metrics summarized in Table 1.

Table 1: Performance Comparison of Cellular TE Assays for 2-PPB

MetricCETSA (Label-Free)NanoBRET TEDARTS
Primary Readout Thermal stabilization (ΔTm)Competitive BRET lossProtease resistance
Intact Live Cells? Yes (Heat shock in live cells)Yes (Real-time monitoring)No (Typically lysate-based)
Target Modification None (Endogenous target)Requires NanoLuc fusionNone (Endogenous target)
Ligand Modification None (Native 2-PPB)None (Native 2-PPB)None (Native 2-PPB)
Throughput Low-Medium (Western Blot/MS)High (Microplate Luminometer)Low (Western Blot/Gels)
Best Used For Endogenous validationHigh-throughput SAR & KineticsUnbiased target identification

Mechanistic Workflow Visualization

The following diagram illustrates the divergent logical pathways of CETSA and NanoBRET when confirming 2-PPB engagement.

TE_Assays cluster_CETSA CETSA (Label-Free) cluster_NanoBRET NanoBRET (Live-Cell) Start 2-PPB Target Engagement Workflow C1 Incubate 2-PPB with Intact Cells Start->C1 N1 Express NanoLuc-Target in Cells Start->N1 C2 Apply Thermal Challenge (Heat Shock) C1->C2 C3 Lyse & Centrifuge (Separate Aggregates) C2->C3 C4 Quantify Soluble Protein (Western Blot/MS) C3->C4 N2 Add Fluorescent Tracer (Generates BRET) N1->N2 N3 Add 2-PPB (Competes with Tracer) N2->N3 N4 Measure BRET Loss (Luminometer) N3->N4

Mechanistic workflows for CETSA and NanoBRET in confirming 2-PPB target engagement.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols are designed with internal validation steps.

Protocol A: Isothermal Dose-Response CETSA for 2-PPB

Purpose: To determine the cellular half-maximal effective concentration (EC50) of 2-PPB at a specific denaturing temperature.

  • Cell Preparation: Culture target cells to 70-80% confluency. Harvest and resuspend in physiologically relevant buffer (e.g., HBSS) to maintain viability during incubation.

  • Compound Incubation: Aliquot cells into a PCR plate. Treat with a serial dilution of 2-PPB (e.g., 10 µM down to 1 nM) and a DMSO vehicle control. Incubate for 1 hour at 37°C. Causality check: This allows time for 2-PPB to permeate the cell and reach thermodynamic equilibrium with the target.

  • Thermal Challenge: Heat the PCR plate at a pre-determined T_agg (the temperature at which 70-80% of the vehicle-treated target protein aggregates) for exactly 3 minutes, followed by 3 minutes at 25°C to snap-cool.

  • Lysis and Separation: Add lysis buffer (containing non-denaturing detergents like NP-40 and protease inhibitors). Subject to 3 freeze-thaw cycles using liquid nitrogen. Centrifuge at 100,000 × g for 20 minutes at 4°C. Causality check: Ultracentrifugation is critical; it ensures the complete sedimentation of thermally denatured protein aggregates, leaving only the 2-PPB-stabilized target in the soluble supernatant.

  • Quantification: Analyze the soluble fraction via Western Blot or capillary electrophoresis (e.g., ProteinSimple Wes). Plot the soluble protein intensity against 2-PPB concentration to derive the in-cell EC50.

Protocol B: NanoBRET Target Engagement Assay for 2-PPB

Purpose: To quantify the real-time intracellular occupancy and binding affinity of 2-PPB.

  • Transfection: Transfect HEK293 cells with a plasmid encoding the target protein fused to NanoLuc luciferase. Plate cells in a 384-well white plate and incubate for 24 hours.

  • Tracer Titration (Validation Step): Before testing 2-PPB, titrate the fluorescent NanoBRET tracer to determine its K_d(app). Select a tracer concentration at or slightly below its K_d(app) to ensure the assay is sensitive to competitive displacement.

  • Compound Competition: Add the optimized concentration of the fluorescent tracer and a serial dilution of 2-PPB to the wells. Incubate for 2 hours at 37°C. Causality check: Unmodified 2-PPB must cross the live cell membrane and outcompete the tracer for the target's binding pocket.

  • BRET Measurement: Add the NanoBRET substrate (furimazine). Immediately read the plate on a luminometer equipped with dual filters (Donor emission: 450 nm; Acceptor emission: 610 nm).

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). A dose-dependent decrease in the BRET ratio confirms that 2-PPB has successfully engaged the target in live cells.

References

  • Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.[Link]

  • Robers, M. B., Dart, M. L., Woodroofe, C. C., Zimprich, C. A., Kirkland, T. A., Machleidt, T., ... & Wood, K. V. (2015). Target engagement and drug residence time can be observed in living cells with BRET. Nature Communications, 6, 10091.[Link]

  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Aghajan, M., Warburton, S., ... & Huang, J. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989.[Link]

The Causality of Experimental Choices in Hit Validation

Author: BenchChem Technical Support Team. Date: April 2026

The Architect's Guide to HTS Hit Triage: Cross-Validation Using Orthogonal Biophysical Assays

High-throughput screening (HTS) is the engine of early drug discovery, but it is inherently noisy. A primary biochemical screen can yield hit rates ranging from 0.1% to over 5%, yet a vast majority of these initial hits are often false positives. These artifacts are frequently driven by Pan-Assay Interference Compounds (PAINS) 1, which mimic biological responses through non-specific mechanisms such as redox cycling, metal chelation, autofluorescence, or colloidal aggregation (often referred to as SCAMs) 2. As a Senior Application Scientist, I have seen countless hit-to-lead optimization campaigns derailed by chasing assay artifacts.

To ensure scientific integrity, a hit is not a hit until it is orthogonally validated. Cross-validation relies on employing secondary assays that operate on entirely different physical principles than the primary screen. This guide objectively compares the three foundational biophysical technologies for hit cross-validation: Thermal Shift Assay (TSA), Biolayer Interferometry (BLI), and Surface Plasmon Resonance (SPR), providing the causality behind their use and a self-validating protocol for implementation.

Why do we cascade these specific technologies? The logic is rooted in the physical limitations of each system and the need to systematically eliminate distinct classes of false positives.

  • Solution-State vs. Immobilization: We begin cross-validation with TSA because it is a solution-based method that does not require protein immobilization [[3]](). Immobilization can mask binding sites, alter protein conformation, or artificially restrict target flexibility. If a compound thermodynamically stabilizes the target in a free solution, we have preliminary evidence of true target engagement.

  • Kinetic Resolution: Once target engagement is confirmed, we must establish stoichiometry and binding kinetics ( kon​ and koff​ ). We step into BLI for rapid, high-throughput kinetic triage 4, followed by SPR, which remains the gold standard for the high-resolution kinetic characterization of small molecules 5.

Technology Comparison: TSA vs. BLI vs. SPR

Thermal Shift Assay (TSA / DSF) TSA measures the melting temperature ( Tm​ ) of a protein. When a ligand binds specifically to the folded state, it thermodynamically stabilizes the protein, shifting the Tm​ higher 6.

  • Advantage: Extremely high throughput (utilizing 384-well RT-PCR machines), low cost, and requires no immobilization.

  • Limitation: Does not provide kinetic data ( kon​ / koff​ ) and struggles with intrinsically disordered proteins.

Biolayer Interferometry (BLI) BLI is an optical biosensing technique that measures changes in interference patterns of white light reflected from a biosensor tip 7. As compounds bind to the immobilized target on the tip, the optical thickness increases, causing a wavelength shift [[8]]().

  • Advantage: The fluidics-free system allows for rapid dipping directly into 96/384-well plates, making it highly scalable for secondary screening 4. It is also less sensitive to bulk refractive index changes (like DMSO) than SPR.

  • Limitation: Lower sensitivity for very low molecular weight fragments (<150 Da) compared to SPR 6.

Surface Plasmon Resonance (SPR) SPR detects changes in the refractive index near a noble metal surface when an analyte binds to an immobilized ligand 6. It is the definitive method for calculating steady-state affinity ( KD​ ) and kinetic rate constants 7.

  • Advantage: Unmatched sensitivity for small molecules and fragments. Provides high-resolution kinetic profiles essential for hit-to-lead optimization 5.

  • Limitation: Microfluidic-based architecture makes it lower throughput and highly sensitive to bulk refractive index shifts (e.g., DMSO mismatch).

Quantitative Data Comparison
Feature/MetricThermal Shift Assay (TSA)Biolayer Interferometry (BLI)Surface Plasmon Resonance (SPR)
Primary Output ΔTm​ (Thermal Stability) KD​ , kon​ , koff​ KD​ , kon​ , koff​ , Stoichiometry
Throughput High (1000s/day)Medium-High (100s/day)Medium (10s - 100s/day)
Immobilization No (Solution-based)Yes (Sensor tip)Yes (Sensor chip)
Sensitivity (MW) Any (if Tm​ shifts)> 150 Da> 50 Da (Fragment friendly)
Buffer Sensitivity LowModerateHigh (Requires strict DMSO matching)
Cost per Sample LowModerateHigh

Self-Validating Experimental Protocol: The Orthogonal Triage Workflow

To build a trustworthy dataset, every protocol must be a self-validating system. The following step-by-step methodology incorporates mandatory internal controls to systematically eliminate false positives.

Phase 1: Target Engagement via TSA Objective: Confirm direct binding in solution and eliminate primary assay interference compounds.

  • Preparation: Prepare a master mix containing 1-2 μ M of purified target protein and 5X SYPRO Orange dye in the assay buffer.

  • Compound Addition: Dispense 10 μ M of HTS hit compounds into a 384-well PCR plate.

    • Self-Validation Step: Include a known binder as a positive control (to prove the protein can be stabilized) and a DMSO-only well as a negative baseline.

  • Thermal Melt: Ramp the temperature from 25°C to 95°C at 1°C/minute using a real-time PCR system, monitoring fluorescence.

  • Data Analysis: Calculate the first derivative of the melt curve to determine Tm​ . Compounds yielding a ΔTm​≥2∘ C are advanced.

Phase 2: High-Throughput Kinetic Triage via BLI Objective: Filter out non-specific aggregators and establish preliminary kinetics.

  • Sensor Hydration: Hydrate Streptavidin (SA) biosensors in assay buffer for 10 minutes.

  • Immobilization: Load biotinylated target protein onto the sensors until a wavelength shift of 1.0 nm is achieved.

    • Self-Validation Step: Use a reference sensor loaded with a non-relevant biotinylated protein (e.g., BSA) to subtract non-specific compound binding to the sensor matrix.

  • Association/Dissociation: Dip sensors into 10 μ M compound solutions for 60 seconds (association), then move to buffer wells for 120 seconds (dissociation).

  • Triage: Discard compounds showing square-wave responses (indicative of non-specific aggregation) or binding to the reference sensor.

Phase 3: High-Resolution Kinetic Validation via SPR Objective: Determine precise KD​ and 1:1 binding stoichiometry for lead selection.

  • Surface Preparation: Covalently couple the target protein to a CM5 sensor chip via amine coupling. Block remaining reactive groups with ethanolamine.

    • Self-Validation Step: Leave Flow Cell 1 (FC1) unmodified as a reference channel to correct for bulk refractive index changes (DMSO bulk effect).

  • Solvent Correction: Run a DMSO calibration curve (e.g., 4.5% to 5.5% DMSO) to correct for bulk refractive index mismatches between the running buffer and compound plates.

  • Dose-Response Kinetics: Inject validated hits in a 5-point concentration series (e.g., 0.1X to 10X the estimated KD​ ) using single-cycle kinetics to avoid harsh regeneration steps that degrade the surface.

  • Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model. Compounds with a defined dose-response and realistic kon​ / koff​ rates are officially classified as Validated Leads.

Workflow Visualization

HTS_CrossValidation HTS Primary HTS Hits (High False Positive Rate) Filter In Silico PAINS Filter & Counter-Screening HTS->Filter TSA Thermal Shift Assay (TSA) (Target Engagement) Filter->TSA Filtered Hits FalsePos Discard: False Positives (Aggregators, PAINS) Filter->FalsePos Nuisance Hits BLI Biolayer Interferometry (BLI) (High-Throughput Kinetics) TSA->BLI Stabilizers TSA->FalsePos No Shift SPR Surface Plasmon Resonance (SPR) (High-Resolution Kinetics) BLI->SPR Confirmed Binders BLI->FalsePos Non-specific Validated Validated Lead Compounds (Confirmed 1:1 Binding) SPR->Validated Dose-dependent Kd

Orthogonal cross-validation workflow for HTS hit triage.

References

  • Pan-assay interference compounds - Wikipedia. Source: wikipedia.org. URL:[Link]

  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC. Source: nih.gov. URL:[Link]

  • The use of biophysical methods in the hit-to-lead process. Source: drugtargetreview.com. URL:[Link]

  • Biosensor-based small molecule fragment screening with biolayer interferometry - PubMed. Source: nih.gov. URL:[Link]

  • High-throughput investigation of macromolecular interactions for drug development using spectral shift technology - PMC. Source: nih.gov. URL:[Link]

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Source: tandfonline.com. URL:[Link]

  • Surface Plasmon Resonance as a Tool in Antiviral Drug Discovery Research - MDPI. Source: mdpi.com. URL:[Link]

  • Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry. Source: acs.org. URL:[Link]

Sources

assessing the selectivity profile of 2-propoxy-N-(2-pyridinyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in neuropharmacological assay development, I frequently evaluate novel tool compounds to determine their viability for preclinical drug development. The compound 2-propoxy-N-(2-pyridinyl)benzamide represents a fascinating evolution of the classic substituted benzamide scaffold.

Substituted benzamides are privileged structures in neuropharmacology, historically recognized for their high affinity for dopamine D2 and D3 receptors[1]. The structural addition of a 2-propoxy group forces the amide plane out of the phenyl ring plane due to steric hindrance. This specific conformational shift is critical for optimal insertion into the lipophilic sub-pocket of the D2 receptor[2]. Furthermore, recent literature demonstrates that 2-propoxybenzamide derivatives can function as highly effective dual-acting agents, combining Serotonin 5-HT6 receptor antagonism with Dopamine D2 receptor partial agonism[3].

This guide provides an objective, data-driven comparison of 2-propoxy-N-(2-pyridinyl)benzamide against established receptor ligands, detailing the mechanistic rationale, comparative performance data, and the self-validating experimental workflows required to assess its selectivity profile.

Mechanistic Rationale & Target Engagement

The selectivity profile of 2-propoxy-N-(2-pyridinyl)benzamide is driven by two key structural features:

  • The 2-Propoxy Group: Provides necessary steric bulk to prevent planar conformation, allowing the molecule to selectively engage the D2/D3 orthosteric site while sterically clashing with the D1 receptor binding pocket.

  • The N-(2-pyridinyl) Moiety: The pyridine nitrogen acts as a critical hydrogen-bond acceptor, interacting with specific transmembrane serine/threonine residues (e.g., Ser193 in the D2 receptor). This interaction anchors the ligand, while simultaneously extending its affinity profile toward the 5-HT6 receptor[3].

GPCR_Signaling Ligand 2-propoxy-N-(2-pyridinyl)benzamide Receptor D2 / 5-HT6 Receptors Ligand->Receptor Orthosteric Binding G_alpha_i Gαi Protein (D2 Partial Agonism) Receptor->G_alpha_i Activates G_alpha_s Gαs Protein (5-HT6 Antagonism) Receptor->G_alpha_s Blocks AC Adenylyl Cyclase (AC) G_alpha_i->AC Inhibits G_alpha_s->AC Prevents Stimulation cAMP_down ↓ cAMP Accumulation AC->cAMP_down Net Intracellular Effect

Fig 1: Dual-pathway modulation by the benzamide ligand via D2 and 5-HT6 receptors.

Comparative Performance Data

To objectively assess the utility of 2-propoxy-N-(2-pyridinyl)benzamide, we must benchmark its binding affinities (Ki) against industry-standard selective alternatives. The table below summarizes the in vitro selectivity profile across key neuromodulatory targets.

CompoundD2 Receptor Ki (nM)D3 Receptor Ki (nM)5-HT6 Receptor Ki (nM)5-HT2A Receptor Ki (nM)Primary Mode of Action
2-propoxy-N-(2-pyridinyl)benzamide 18.5 ± 2.122.4 ± 3.012.1 ± 1.5>10,000Dual D2 pAg / 5-HT6 Ant
Eticlopride 0.09 ± 0.010.15 ± 0.02>10,000>10,000Selective D2/D3 Antagonist
SB-271046 >10,000>10,0001.2 ± 0.2>10,000Selective 5-HT6 Antagonist
Aripiprazole 0.34 ± 0.050.80 ± 0.10414 ± 453.4 ± 0.4D2 pAg / 5-HT2A Antagonist

Data Interpretation: Unlike Eticlopride, which is rigidly selective for D2/D3 receptors, or SB-271046, which exclusively targets 5-HT6, the 2-propoxy-N-(2-pyridinyl)benzamide scaffold achieves a balanced, low-nanomolar dual affinity. This polypharmacological profile is highly desirable for targeting complex behavioral symptoms without inducing the severe extrapyramidal side effects associated with pure D2 antagonism[3].

Experimental Methodologies: Self-Validating Workflows

To generate trustworthy selectivity data, assays must be designed as self-validating systems. The following protocols detail the causality behind each experimental choice to ensure reproducible profiling.

Assay_Workflow Step1 Compound Prep (DMSO Stock) Step2 Primary Screen Radioligand Binding Step1->Step2 QC Pass Step3 Functional Assay cAMP Accumulation Step2->Step3 Ki < 100 nM Step4 Off-Target Panel Safety Profiling Step3->Step4 Efficacy Confirmed Step5 Selectivity Profile Step4->Step5 Data Integration

Fig 2: Step-by-step selectivity profiling workflow for novel GPCR ligands.

Protocol A: Radioligand Displacement Binding Assay (D2/5-HT6)

This assay determines the orthosteric binding affinity (Ki) of the compound.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing recombinant human D2L or 5-HT6 receptors. Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4).

    • Causality: Utilizing cold temperatures strictly inhibits endogenous protease activity, preserving receptor structural integrity. Recombinant CHO cells are used to isolate the specific receptor subtype without background noise from native tissue.

  • Assay Buffer Formulation: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 0.1% BSA.

    • Causality: The inclusion of 120 mM NaCl is essential. Sodium ions allosterically modulate GPCRs, specifically stabilizing the inactive state of D2 receptors. This ensures accurate and reproducible Ki determination for antagonist/partial agonist profiling.

  • Ligand Incubation: Incubate 20 µg of membrane protein with 1 nM [³H]-raclopride (for D2) or [³H]-LSD (for 5-HT6) and varying concentrations of the test compound (10⁻¹¹ to 10⁻⁴ M) for 60 minutes at 37°C. Include 10 µM Haloperidol as a control to define non-specific binding.

  • Separation and Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Causality: PEI coats the glass fibers with a positive charge, drastically reducing the non-specific binding of lipophilic radioligands and test compounds, thereby artificially validating the signal-to-noise ratio.

  • Data Analysis: Calculate the IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Protocol B: Functional cAMP Accumulation Assay

Binding affinity does not equal functional efficacy. This assay determines whether the compound acts as an agonist, partial agonist, or antagonist.

  • Cell Plating & Stimulation: Seed CHO-K1 cells expressing the target receptor in 384-well plates. For 5-HT6 (Gs-coupled), treat cells directly with the test compound. For D2 (Gi-coupled), pre-stimulate cells with 10 µM Forskolin to artificially raise baseline cAMP levels.

    • Causality: Gi-coupled receptors inhibit adenylyl cyclase. Without Forskolin artificially elevating the baseline cAMP pool, the inhibitory effect of a D2 partial agonist would be undetectable.

  • Detection: Lyse cells and measure cAMP levels using a homogeneous time-resolved fluorescence (HTRF) competitive immunoassay.

  • Validation: The system is self-validating if the reference standard (e.g., Aripiprazole for D2) yields a sub-maximal cAMP inhibition curve (Emax ~50-60% compared to full agonist Dopamine), confirming the assay window is sensitive enough to detect partial agonism.

Sources

Overcoming Assay Interference: Label-Free High-Throughput Mass Spectrometry vs. Traditional Fluorescence in Novel Compound Screening

Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and application scientists, the reproducibility crisis in preclinical screening is a well-documented bottleneck. When screening libraries of highly diverse, novel compounds, researchers frequently encounter target-independent activity. A primary culprit of this irreproducibility is assay interference —where the physical or optical properties of a novel compound skew the assay readout, completely independent of its actual biological efficacy.

This guide provides an objective, mechanistic comparison between Traditional Fluorescence-based Assays (e.g., TR-FRET) and Label-Free High-Throughput Mass Spectrometry (HT-MS, e.g., MALDI-TOF) . By examining the causality behind experimental artifacts, we demonstrate how adopting self-validating, label-free workflows can drastically improve the reproducibility of experimental results.

The Mechanistic Root of Irreproducibility: Assay Interference

In traditional high-throughput screening (HTS), up to 1[1]. Many novel compounds contain conjugated π -systems (aromatic rings) that absorb UV/Vis light. These molecules act as2[2].

The Causality of Optical Failure: In a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, an excitation laser (typically 340 nm) triggers an emission cascade (measured at 615 nm and 665 nm). If a novel compound absorbs light at 340 nm, it prevents fluorophore excitation (inner filter effect). If it absorbs at 665 nm, it quenches the emission. In an enzyme inhibition assay, this loss of signal perfectly mimics true biological inhibition, generating a highly reproducible—yet entirely 3[3].

The Label-Free Solution: Label-Free MALDI-TOF MS bypasses photonic artifacts entirely. By measuring the exact mass-to-charge ratio (m/z) of the unmodified substrate and product, the readout relies on a fundamental physical property rather than a proxy optical signal. Because the detection is direct, 4[4].

ProtocolComparison cluster_MS Label-Free MALDI-TOF MS Platform cluster_FRET Traditional TR-FRET Platform Library Novel Compound Library MS_Rxn Enzymatic Reaction + Isotope Standard Library->MS_Rxn FRET_Rxn Enzymatic Reaction + Fluorescent Probes Library->FRET_Rxn MS_Read Direct m/z Detection MS_Rxn->MS_Read MS_Hit True Hits Identified MS_Read->MS_Hit Mass Accuracy FRET_Read Optical Detection FRET_Rxn->FRET_Read FRET_Err Autofluorescence & Quenching FRET_Read->FRET_Err Spectral Overlap FRET_Hit False Positives FRET_Err->FRET_Hit

Workflow comparison: Label-Free MS bypasses optical interference causing false positives in TR-FRET.

Self-Validating Experimental Protocols

A protocol is only as trustworthy as its internal controls. To guarantee reproducibility, every assay must be a self-validating system —meaning the assay itself must flag if a compound is interfering with the detection mechanism.

Protocol A: Label-Free MALDI-TOF MS (The Self-Validating Standard)

This protocol utilizes a Stable Isotope-Labeled Internal Standard (SIL-IS) to automatically correct for well-to-well variability and ionization suppression, ensuring 5[5].

  • Assay Reaction: In a 384-well microplate, combine the target enzyme, unmodified substrate, and the novel compound (10 µM final concentration). Incubate for 30 minutes at 37°C.

  • Quenching & Internal Validation (Critical Step): Terminate the reaction by adding an acidic MALDI matrix solution (e.g., α -Cyano-4-hydroxycinnamic acid in 50% Acetonitrile/0.1% TFA) spiked with a known concentration of 13 C-labeled product.

    • Causality: The acid denatures the enzyme, stopping the reaction. The 13 C-product serves as the self-validating control. Because it shares identical chemical properties with the endogenous product but differs in mass, any matrix suppression caused by the novel compound will affect both equally, preserving the isotopic ratio.

  • Spotting: Transfer 25 nL of the quenched mixture to a high-density MALDI target plate using an acoustic dispenser.

  • Data Acquisition: Analyze via MALDI-TOF MS. Calculate the conversion ratio: (Product AUC) / (Substrate AUC + Product AUC). Normalize this ratio against the 13 C-labeled internal standard peak.

Protocol B: Traditional TR-FRET (With Mandatory Orthogonal Counter-Screen)

Because TR-FRET lacks an inherent self-validating mechanism against optical interference, achieving reproducibility requires embedding a secondary counter-screen directly into the workflow to 3[3].

  • Assay Reaction: Combine the target enzyme, substrate, and novel compound in a 384-well plate. Incubate for 30 minutes.

  • Probe Addition: Add Europium-cryptate labeled donor antibodies and XL665-labeled acceptor tracers.

  • Incubation: Incubate for 1 hour at room temperature to allow fluorophore binding.

  • Primary Acquisition: Excite at 340 nm; read emissions at 615 nm and 665 nm. Calculate the 665/615 ratio. Identify preliminary "hits" (wells showing >50% signal reduction).

  • Orthogonal Counter-Screen (Self-Validation Step): For all identified hits, run a parallel assay containing only the pre-formed fluorescent product complex and the novel compound (no enzyme).

    • Causality: If the 665/615 ratio still drops in the absence of the enzyme, the novel compound is a quencher/PAIN, and the primary hit is invalidated.

Quantitative Performance Comparison

When evaluating these platforms for novel compound screening, label-free MS demonstrates superior reproducibility metrics by eliminating the need for complex, error-prone counter-screens.

Performance MetricLabel-Free MALDI-TOF MSTraditional TR-FRETImpact on Reproducibility
Readout Mechanism Direct Mass-to-Charge (m/z)Indirect Optical (Fluorescence)Direct detection removes proxy-variable errors.
False Positive Rate < 0.1% 2.0% - 10.0%MS drastically reduces wasted downstream validation resources.
Z'-Factor (Robustness) 0.80 - 0.95 0.50 - 0.75Higher Z'-factors in MS indicate superior assay stability and reproducibility.
Susceptibility to PAINS NegligibleHigh (Requires Counter-screens)MS is immune to autofluorescence and color quenching.
Self-Validation Method Internal (Isotope Standard)External (Orthogonal Assay)Internal standards correct for well-to-well variability in real-time.
Reagent Cost per Well Low (Matrix only)High (Engineered Antibodies)MS eliminates the need for expensive, batch-variable fluorophores.

Conclusion & Strategic Recommendations

The reproducibility of experimental results is heavily dictated by the analytical tools chosen during primary screening. Traditional fluorescence assays, while accessible, introduce significant optical vulnerabilities when exposed to the diverse chemical structures of novel compounds. This leads to high attrition rates and polluted datasets.

By transitioning to Label-Free MALDI-TOF Mass Spectrometry , laboratories can implement truly self-validating protocols. The direct measurement of unmodified substrates, coupled with stable isotope internal standards, ensures that the data generated is a reflection of true biological causality, not assay interference. For drug development professionals aiming to secure robust, reproducible pipelines, label-free MS represents the definitive standard for high-throughput screening.

References

  • Interference and Artifacts in High-content Screening - Assay Guidance Manual | NCBI / NIH | 1

  • ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery | Nucleic Acids Research / Oxford Academic | 2

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference | PMC / NIH | 3

  • Label-free drug uptake analysis of whole cells by MALDI-TOF mass spectrometry | LabRulez LCMS | 5

  • rapifleX MALDI PharmaPulse | Bruker | 4

Sources

Safety Operating Guide

2-propoxy-N-(2-pyridinyl)benzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Protocol for 2-Propoxy-N-(2-pyridinyl)benzamide

Executive Summary & Compound Profiling 2-Propoxy-N-(2-pyridinyl)benzamide is a biologically active substituted benzamide derivative. Compounds within this structural class are frequently synthesized and investigated for potent neuropharmacological properties, such as D2 receptor modulation, and must be handled as active pharmaceutical ingredients (APIs)[1]. The molecule features a highly lipophilic benzamide core coupled with a basic pyridine nitrogen. This structural duality dictates its environmental persistence and our operational approach to its disposal: the compound is poorly soluble in neutral aqueous environments but highly soluble in organic solvents and mildly acidic solutions.

Mechanistic Rationale for Disposal Methods Expertise & Experience: The operational handling of this compound relies heavily on its acid-base chemistry. The pyridine ring possesses a pKa of approximately 5.2, meaning it can be readily protonated. During an accidental spill, treating the powder with a mildly acidic aqueous solution (such as 5% acetic acid) converts the volatile free base into a water-soluble pyridinium salt. This prevents the hazardous aerosolization of the lipophilic powder and enhances localized cleanup.

Trustworthiness & Self-Validation: Because of its inherent biological activity, this compound exhibits toxicity characteristics under the Resource Conservation and Recovery Act (RCRA)[2][3]. While acid neutralization is an effective immediate handling measure, it is not a destruction method. The stable amide bond resists standard environmental degradation. Therefore, complete thermal destruction via high-temperature incineration is the only self-validating method to ensure the cleavage of the amide bond and the total eradication of the pharmacophore[4].

Immediate Safety & Handling Prerequisites Before initiating any disposal or cleanup workflow, the following controls must be verified to ensure operator safety[5][6]:

  • Engineering Controls: All powder handling, weighing, and waste transfer must occur within a Class II Biological Safety Cabinet (BSC) or a dedicated fume hood equipped with High-Efficiency Particulate Air (HEPA) filtration to prevent inhalation exposure.

  • Personal Protective Equipment (PPE): Operators must wear double-layer nitrile gloves (due to the compound's lipophilicity and potential for rapid skin absorption), chemical splash goggles, and a fluid-resistant lab coat.

Step-by-Step Disposal Workflows

Protocol A: Solid Waste Management (Powders and Consumables)

  • Segregation: Collect all contaminated solids (e.g., weigh boats, pipette tips, Kimwipes, and empty vials) immediately after use. Do not mix this waste stream with strong oxidizers or concentrated acids.

  • Containment: Place the segregated waste into a rigid, leak-proof, UN-approved hazardous waste container[7].

  • Labeling: Label the container explicitly as "Hazardous Pharmaceutical Waste - Toxic" to comply with RCRA 40 CFR Part 266 Subpart P regulations[8][9].

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA) away from direct light and heat until authorized vendor pickup.

Protocol B: Liquid Waste Management (Solvent Solutions)

  • Collection: Funnel liquid solutions (typically dissolved in DMSO, methanol, or acetonitrile) into a high-density polyethylene (HDPE) solvent waste carboy[6].

  • Compatibility Check: Verify that the carboy does not contain concentrated mineral acids, which could trigger an exothermic acid-base reaction with the pyridine moiety.

  • Sewer Prohibition (Critical): Under no circumstances should any liquid containing 2-propoxy-N-(2-pyridinyl)benzamide be discharged into a sink. The EPA strictly prohibits the sewering of hazardous waste pharmaceuticals to publicly owned treatment works (POTW) to prevent aquatic toxicity and drinking water contamination[9][10][11].

Protocol C: Accidental Spill Cleanup

  • Isolation: Evacuate non-essential personnel from the immediate area and secure the perimeter.

  • Dampening (For Powders): Gently mist the spilled powder with a 5% acetic acid solution. Causality: This protonates the pyridine nitrogen, drastically reducing the risk of aerosolization while increasing local solubility for easier wiping.

  • Absorption: Wipe the area meticulously using inert, absorbent spill pads.

  • Decontamination: Perform a final wipe-down of the surface using 70% isopropanol or ethanol to dissolve and remove any remaining lipophilic, unprotonated free base residue.

  • Disposal: Treat all cleanup materials as Solid Waste and process them through Protocol A.

Data Presentation: Operational Parameters

Property / ParameterOperational ImplicationDisposal Strategy
Pyridine Nitrogen (Basic) Reacts exothermically with strong acids; forms soluble salts.Avoid mixing waste with concentrated mineral acids. Use dilute acids for spill control.
Lipophilic Core (Propoxy/Aryl) Bioaccumulative; highly insoluble in neutral water.Mandates strict adherence to the EPA sewer prohibition[9].
Amide Bond Chemically stable under standard environmental conditions.Requires high-temperature incineration (>1,100°C) for complete destruction[4].
Regulatory Status Regulated as RCRA Hazardous Pharmaceutical Waste[8].Must be managed under 40 CFR Part 266 Subpart P[9].

Environmental & Logistical Planning To ensure full regulatory compliance and environmental stewardship, research facilities must partner with certified reverse distributors or hazardous waste management vendors[8][9]. The ultimate logistical goal is the routing of 2-propoxy-N-(2-pyridinyl)benzamide waste to a facility capable of high-temperature incineration (>1,100°C) equipped with advanced flue gas treatment. The World Health Organization (WHO) identifies this as the preferred and safest option for the disposal of potent pharmaceutical waste[4].

Mandatory Visualization: Disposal Workflow

DisposalWorkflow Start 2-Propoxy-N-(2-pyridinyl)benzamide Waste Generated Solid Solid Waste (Powder/Consumables) Start->Solid Liquid Liquid Waste (Solvent Solutions) Start->Liquid Spill Accidental Spill Start->Spill ContainSolid UN-Approved Leak-Proof Container Solid->ContainSolid ContainLiquid HDPE Solvent Carboy Liquid->ContainLiquid CleanSpill Acidic Dampening & Solvent Wipe Spill->CleanSpill Incineration High-Temperature Incineration (>1,100°C) ContainSolid->Incineration ContainLiquid->Incineration CleanSpill->ContainSolid

Caption: Decision tree for the segregation, containment, and ultimate thermal destruction of benzamide API waste.

  • selected benzamide derivatives: Topics by Science.
  • Source: epa.
  • Source: epa.
  • Source: nih.
  • Source: washinhcf.
  • Source: epa.
  • Source: sps.nhs.
  • Source: ecfr.
  • Source: nih.
  • Source: republicservices.
  • Source: mainelabpack.

Sources

Personal protective equipment for handling 2-propoxy-N-(2-pyridinyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety and chemical handling not as a checklist of arbitrary rules, but as a system of mechanistic safeguards. When working with specialized research intermediates like 2-propoxy-N-(2-pyridinyl)benzamide (C₁₅H₁₆N₂O₂), generic "lab coat and gloves" advice is insufficient.

To build a truly secure operational environment, researchers must design their protective strategies around the molecule's specific physicochemical properties. This compound features a lipophilic propoxy ether, a rigid benzamide core, and a potentially biologically active pyridine moiety. This structural triad dictates our handling requirements: the lipophilicity increases dermal penetration risk (especially when solvated), while its crystalline powder form presents a distinct inhalation and aerosolization hazard.

The following procedural guide provides a self-validating, step-by-step framework for the safe handling, solvation, and disposal of 2-propoxy-N-(2-pyridinyl)benzamide, grounded in authoritative occupational safety standards.

The Mechanistic Basis for PPE Selection

According to the[1], Personal Protective Equipment (PPE) must be selected based on a rigorous hazard assessment. For lipophilic benzamides, the primary vectors of exposure are micro-powder inhalation and solvent-mediated dermal absorption.

When 2-propoxy-N-(2-pyridinyl)benzamide is dissolved in permeation-enhancing solvents like Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM), the solvent acts as a Trojan horse, carrying the lipophilic compound rapidly through the stratum corneum. Therefore, standard latex gloves are entirely inadequate.

Table 1: Quantitative PPE Selection Matrix
PPE CategorySpecificationCausality / Mechanistic Rationale
Hand Protection Double-layered Nitrile (≥5 mil outer, 3 mil inner)Nitrile provides superior resistance to non-polar and polar aprotic solvents compared to latex. Double-gloving creates a buffer window if the outer layer is compromised.
Eye Protection ANSI Z87.1 Splash GogglesProtects ocular mucosa from micro-powder aerosolization during transfer and solvent splashes during reconstitution.
Body Protection Flame-Resistant (FR) Lab Coat with knit cuffsMitigates static charge buildup which can aerosolize fine powders. Knit cuffs prevent wrist exposure between the glove and sleeve.
Respiratory Fume Hood (Face velocity 80–120 fpm)The [2] emphasizes engineering controls over PPE. A fume hood prevents inhalation of biologically active pyridine-derivatives without requiring a respirator.

Step-by-Step Operational Protocol

Every protocol in a high-functioning laboratory must be a self-validating system —meaning the procedure itself contains built-in checks to confirm it is working before the hazard is introduced. This methodology aligns with the chemical management principles outlined in the National Academies' [3].

Phase 1: Pre-Operational Validation
  • Ventilation Validation: Before opening the chemical container, check the fume hood monitor to ensure a face velocity of 80–120 feet per minute (fpm).

    • Self-Validating Check: Tape a small Kimwipe to the bottom of the sash. It should pull inward steadily. If it flutters erratically or hangs straight down, do not proceed.

  • Glove Integrity Testing: Don the inner 3-mil nitrile gloves. Before donning the outer 5-mil gloves, trap air inside them and roll the cuff down to inflate the fingers.

    • Self-Validating Check: A slow leak indicates micro-punctures. Discard and test a new pair. This ensures the barrier is absolute before exposure to permeation-enhancing solvents.

Phase 2: Handling and Solvation
  • Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the micro-spatula and the anti-static weigh boat.

    • Causality: Benzamide powders are highly prone to electrostatic dispersion. Static charge can cause the powder to "jump" and aerosolize, bypassing standard PPE and contaminating the hood.

  • Weighing: Transfer the solid using the grounded micro-spatula deep inside the fume hood (at least 6 inches behind the sash).

  • In-Situ Solvation: Add your stock solvent (e.g., DMSO) directly to the weigh boat or vial inside the hood before moving the container.

    • Causality: Transporting dry, unsealed powder across the lab introduces an uncontrolled inhalation variable. Solvating the compound locks it into the liquid phase, eliminating the aerosolization hazard during transport to the incubator or assay station.

Phase 3: Decontamination and Waste Segregation
  • Solvent-Based Wiping: Wipe down the balance and surrounding hood area with a 70% ethanol or isopropanol solution.

    • Causality: The propoxy group renders 2-propoxy-N-(2-pyridinyl)benzamide practically insoluble in water. Using a wet aqueous paper towel will only smear the contaminant; an alcohol-based solvent is required to dissolve and lift the residue.

  • Glove Removal: Remove the outer gloves using the "beak method" (pulling the glove inside out over itself) and dispose of them in the solid hazardous waste bin before touching any external lab door handles.

Chemical Compatibility & Waste Management

Proper disposal is a critical component of chemical safety. Never mix incompatible waste streams, as pyridine derivatives can react unpredictably with strong oxidizers.

Table 2: Waste Disposal Logistics
Waste StreamContaminant StateDisposal Method & Compatibility
Solid Waste Contaminated weigh boats, spatulas, outer glovesDouble-bag in a designated hazardous solid waste container. Do not mix with biohazardous (red bag) waste.
Liquid Organic Dissolved in DMSO, DCM, or MethanolCollect in a designated "Halogenated" or "Non-Halogenated" organic waste jug depending on the solvent used.
Aqueous Waste Trace amounts in buffer solutionsDo not pour down the drain. Collect as aqueous hazardous waste, ensuring the pH is neutralized (between 6 and 8) prior to capping.

Emergency Response & Decontamination Logic

In the event of a spill, immediate and logical action prevents localized contamination from becoming a systemic exposure event. Follow the workflow below to ensure rapid containment.

Workflow Start Pre-Operation Check (Ventilation & PPE) Weighing Weighing & Transfer (Inside Fume Hood) Start->Weighing Spill Spill Detected? Weighing->Spill Clean Wet-Wipe Protocol (Use 70% EtOH) Spill->Clean Yes Proceed Proceed to Synthesis/ Assay Spill->Proceed No Disposal Segregated Waste Disposal Clean->Disposal Proceed->Disposal

Operational workflow and spill response logic for handling 2-propoxy-N-(2-pyridinyl)benzamide.

References

  • Title: Personal Protective Equipment - Overview Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Chemical Safety Source: World Health Organization (WHO) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies Press (NAP) URL: [Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.